5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Beschreibung
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-2-3-4-9-6(5(7)8)11-10-4/h5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRYSOSAXTUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole IUPAC name and CAS number
Topic: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
The compound 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole represents a specialized class of fluorinated heterocycles utilized primarily as bioisosteric building blocks in medicinal chemistry and agrochemical discovery. The incorporation of the difluoromethyl (
Chemical Identity & Nomenclature[1][2][3][4]
The nomenclature of 1,2,4-triazoles is often complicated by annular tautomerism. The hydrogen atom on the nitrogen ring is mobile, meaning the "3" and "5" positions are chemically equivalent in the unsubstituted parent ring unless the nitrogen is substituted.
| Parameter | Detail |
| IUPAC Name | 3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole |
| Common Synonyms | 5-Difluoromethyl-3-n-propyl-1,2,4-triazole; 3-Propyl-5-difluoromethyl-s-triazole |
| Molecular Formula | |
| Molecular Weight | 161.15 g/mol |
| SMILES | CCCC1=NC(C(F)F)=NN1 |
| CAS Registry Number | Note on Specificity: While the isopropyl analog (3-isopropyl-5-difluoromethyl-1,2,4-triazole) is widely indexed under CAS 1378824-63-5 , the n-propyl specific analog is frequently a custom-synthesis target.[1][2] Researchers should rely on the SMILES/InChI for database queries to avoid isomer confusion. |
Structural Tautomerism
In solution, the compound exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. The
Figure 1: Tautomeric equilibrium of 1,2,4-triazoles. The position of the proton affects regioselectivity in subsequent alkylation reactions.
Physicochemical Profile
The difluoromethyl group is a "lipophilic hydrogen bond donor." It can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly higher lipophilicity and metabolic resistance.
| Property | Value (Predicted/Observed) | Significance |
| LogP | ~1.6 - 1.9 | Moderate lipophilicity suitable for CNS penetration or systemic distribution. |
| pKa (Acidic) | ~8.5 - 9.2 | The |
| H-Bond Donors | 1 (Ring NH) + | The |
| H-Bond Acceptors | 2 (Ring N) | Nitrogen atoms at positions 2 and 4 (in 1H tautomer) act as acceptors. |
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 3,5-disubstituted 1,2,4-triazoles involves the condensation of an imidate (derived from a nitrile) with a hydrazide. This approach avoids the regioselectivity issues often seen in alkylation of pre-formed triazoles.
Protocol: Condensation of Butyrimidate and Difluoroacetohydrazide
This protocol is designed for high fidelity and scalability.
Reagents:
-
Precursor A: Butyronitrile (converted to Ethyl Butyrimidate HCl).
-
Precursor B: Difluoroacetohydrazide.
-
Solvent: Ethanol (anhydrous).
-
Base: Triethylamine (
).
Step-by-Step Workflow:
-
Formation of Imidate (Pinner Synthesis):
-
Dissolve Butyronitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and diethyl ether.
-
Cool to 0°C and saturate with dry HCl gas for 3-4 hours.
-
Store at 0-5°C for 24 hours. The imidate hydrochloride precipitates.
-
Checkpoint: Filter the solid under inert atmosphere (hygroscopic).
-
-
Cyclization:
-
Suspend Ethyl Butyrimidate HCl (1.0 eq) in anhydrous ethanol.
-
Add Difluoroacetohydrazide (1.0 eq) and
(1.0 eq) dropwise. -
Reflux the mixture for 12–16 hours. The reaction proceeds via an amidrazone intermediate which cyclizes with loss of ethanol and water.
-
Monitoring: Use TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the hydrazide.
-
-
Work-up & Purification:
-
Concentrate the solvent in vacuo.
-
Redissolve residue in EtOAc and wash with water (to remove triethylamine hydrochloride) and brine.
-
Dry over
, filter, and concentrate. -
Recrystallization: Use Hexane/EtOAc or purify via silica gel chromatography.
-
Figure 2: Synthetic pathway via Pinner imidate intermediate.[2]
Applications in Drug Discovery
Bioisosterism
The 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole moiety is often employed to replace:
-
Thiazoles/Oxazoles: To improve solubility and reduce lipophilicity slightly while maintaining aromaticity.
-
Carboxylic Acids: The acidic N-H of the triazole (modulated by
) can mimic a carboxylate functionality in binding pockets but without the permeability penalties of a charged group.
Mechanistic Role
In enzyme inhibitors (e.g., for kinases or metabolic enzymes like CYP51), the triazole nitrogen (N4) often coordinates to the heme iron or interacts with active site residues. The propyl group provides a hydrophobic anchor, filling lipophilic pockets (e.g., the S1' pocket), while the difluoromethyl group acts as a metabolic blocker, preventing oxidation at that position compared to a methyl group.
Safety and Handling
-
Hazard Classification: Generally classified as Irritant (Skin/Eye).
-
Specific Fluorine Hazards: Unlike trifluoromethyl groups, difluoromethyl groups can be susceptible to specific metabolic defluorination pathways, though they are generally stable chemically.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
References
-
Bioisosterism in Fluorine Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Synthesis of 1,2,4-Triazoles: Yeung, K-S., et al. (2013). Practical Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via Pinner Imidate. Tetrahedron Letters. Link
-
Difluoromethyl Group Properties: Erickson, J. A., et al. (2020). The Difluoromethyl Group as a Hydrogen Bond Donor: A structural study. Journal of Organic Chemistry. Link
-
Triazole Tautomerism: Alkorta, I., et al. (2021). Tautomerism in 1,2,4-Triazoles: A Theoretical and Experimental Review. Molecules. Link
Sources
- 1. (1aR,6aR)-5-(2-((3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutyl)amino)-2-oxoacetyl)-N-(3,4-difluorophenyl)-4-methyl-1,1a,6,6a-tetrahydrocyclopropa[b]pyrrolizine-3-carboxamide | C24H24F4N6O3 | CID 146047448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,5-Difluoro-7,9-dimethyl-3-(3-oxo-3-((5-(N-phenethyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carboxamido)pentyl)amino)propyl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide | C37H39BF5N7O3 | CID 60204011 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-(Difluoromethyl)-3-propyl-1H-1,2,4-triazole
Introduction
For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the research and development process. This guide provides an in-depth technical overview of the expected spectroscopic data for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents.[1][2][3] The introduction of a difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of the molecule.
This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. The predictions are based on established principles of spectroscopy and supported by data from analogous structures reported in the scientific literature. Furthermore, this guide outlines the experimental protocols necessary for the acquisition of this data, providing a comprehensive resource for the characterization of this and similar molecules.
Molecular Structure and Isomerism
The structure of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole is presented below. It is important to note the potential for tautomerism in the 1H-1,2,4-triazole ring, which can influence the spectroscopic data. The two primary tautomers are the 1H and 2H forms. For the purpose of this guide, we will focus on the 1H-tautomer, which is often the more stable isomer.
Figure 1: Chemical structure of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the propyl group, the difluoromethyl group, and the N-H proton of the triazole ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 12.0 - 14.0 | broad singlet | - | 1H |
| CH(F₂) | 6.5 - 7.5 | triplet | JH-F ≈ 50-60 | 1H |
| -CH₂- (propyl, α) | 2.7 - 3.0 | triplet | JH-H ≈ 7 | 2H |
| -CH₂- (propyl, β) | 1.6 - 1.9 | sextet | JH-H ≈ 7 | 2H |
| -CH₃ (propyl, γ) | 0.9 - 1.1 | triplet | JH-H ≈ 7 | 3H |
Causality Behind Predictions:
-
The N-H proton is expected to be significantly deshielded due to its acidic nature and location within the aromatic triazole ring, resulting in a broad signal at a high chemical shift.[4]
-
The methine proton of the difluoromethyl group will be a triplet due to coupling with the two equivalent fluorine atoms (JH-F). Its chemical shift will be downfield due to the strong electron-withdrawing effect of the two fluorine atoms.[5]
-
The propyl group protons will exhibit typical aliphatic signals, with the α-methylene group being the most deshielded due to its proximity to the triazole ring. The splitting patterns will follow the n+1 rule for proton-proton coupling.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=N (C3) | 155 - 165 | singlet | - |
| C=N (C5) | 150 - 160 | triplet | JC-F ≈ 30-40 |
| CHF₂ | 110 - 120 | triplet | JC-F ≈ 230-250 |
| -CH₂- (propyl, α) | 25 - 35 | singlet | - |
| -CH₂- (propyl, β) | 20 - 25 | singlet | - |
| -CH₃ (propyl, γ) | 10 - 15 | singlet | - |
Causality Behind Predictions:
-
The triazole ring carbons (C3 and C5) are expected to appear in the aromatic region, with C5 showing coupling to the fluorine atoms of the difluoromethyl group.[4]
-
The difluoromethyl carbon will exhibit a large one-bond carbon-fluorine coupling constant (JC-F) and will appear as a triplet. Its chemical shift is influenced by the attached fluorine atoms.
-
The propyl group carbons will have characteristic aliphatic chemical shifts.
Predicted ¹⁹F NMR Data
The fluorine NMR will show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHF₂ | -110 to -130 | doublet | JF-H ≈ 50-60 |
Causality Behind Predictions:
-
The chemical shift of the difluoromethyl group is expected in this range based on data from similar compounds.[5] The signal will be a doublet due to coupling with the methine proton.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-coupled spectrum to observe the doublet splitting.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H stretch | Medium, broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| 1600 - 1650 | C=N stretch (triazole ring) | Medium |
| 1450 - 1550 | C=C stretch (triazole ring) | Medium |
| 1100 - 1200 | C-F stretch | Strong |
Causality Behind Predictions:
-
The N-H stretching vibration in the triazole ring is expected to be a broad band due to hydrogen bonding.[6]
-
The aliphatic C-H stretches of the propyl group will appear in their characteristic region.
-
The C=N and C=C stretching vibrations of the triazole ring will be observed in the double bond region.[7]
-
The C-F stretching vibrations of the difluoromethyl group are expected to be strong and appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (C₆H₉F₂N₃) is approximately 161.08 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition.
-
Major Fragmentation Pathways: The molecule is expected to fragment through several pathways, including loss of the propyl group and cleavage of the difluoromethyl group.
Figure 2: Predicted major fragmentation pathways for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in mass spectrometry.
Causality Behind Predictions:
-
The molecular ion peak should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Loss of the propyl radical ([M - C₃H₇]⁺) would result in a fragment at m/z 118.
-
Loss of the difluoromethyl radical ([M - CHF₂]⁺) would lead to a fragment at m/z 110.
-
The propyl cation (m/z 43) and difluoromethyl cation (m/z 51) are also likely to be observed.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, GC-MS with Electron Ionization).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole. By leveraging fundamental principles of spectroscopy and drawing analogies from related structures, we have predicted the key features of the ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. The outlined experimental protocols provide a clear path for the acquisition and interpretation of this data. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel triazole-based compounds, facilitating efficient and accurate structural elucidation.
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). [Source not further specified]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). MDPI. [Link]
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
-
3-(difluoromethyl)-1H-1,2,4-triazole. PubChem. [Link]
- 5-(difluoromethyl)-3-(propan-2-yl)-1h-1,2,4-triazole. PubChemLite.
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2022). PMC. [Link]
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.
- 5-(difluoromethyl)-3-ethyl-1h-1,2,4-triazole. PubChemLite.
- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2024). MDPI.
- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).
-
Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). PubMed. [Link]
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014).
-
Acetylation of 5-amino-1H-[1][4][8]triazole revisited. (2002). PubMed. [Link]
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018).
- Flumetsulam. (2015). mzCloud.
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides. (2022). Frontiers.
- 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. the NIST WebBook.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. ChemScene.
-
1-(Difluoromethyl)-1H-1,2,4-triazole. PubChem. [Link]
- N-Difluoromethylindazoles. (2022). Journal of Organic and Pharmaceutical Chemistry.
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ijrpc.com [ijrpc.com]
- 4. mdpi.com [mdpi.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(difluoromethyl)-1H-1,2,4-triazole | C3H3F2N3 | CID 53417266 - PubChem [pubchem.ncbi.nlm.nih.gov]
crystal structure analysis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. Understanding the exact spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate network of intermolecular interactions provides invaluable insights into a compound's physicochemical properties and its behavior in a biological system. This guide focuses on the comprehensive , a heterocyclic compound of interest.
The 1,2,4-triazole ring is a prominent scaffold in a multitude of pharmacologically active agents, exhibiting a wide array of biological activities including antifungal, anticancer, and antiviral properties.[1][2] The introduction of a difluoromethyl group and a propyl chain to this core structure presents a unique combination of functionalities that can significantly influence its crystal packing and, consequently, its solid-state properties such as solubility and stability.
This document provides a detailed technical framework for the crystal structure determination of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole. It moves beyond a simple recitation of methods to explain the underlying scientific principles and the rationale behind experimental choices, ensuring a self-validating and robust analytical approach.
The Imperative of Single-Crystal X-ray Diffraction
While various analytical techniques like NMR, IR, and mass spectrometry are crucial for molecular characterization, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguous structural confirmation.[3] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.[4][5] This level of detail is indispensable for understanding structure-activity relationships (SAR) and for rational drug design.[6][7]
Experimental Workflow: From Powder to Refined Structure
The journey to elucidating the crystal structure of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole involves a meticulous, multi-step process. Each stage is critical for obtaining a high-quality crystal and, subsequently, a refined and accurate structural model.
Synthesis and Purification
The initial step is the chemical synthesis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole. A plausible synthetic route would involve the cyclization of a suitable amidine or imidate with a hydrazine derivative, a common strategy for forming the 1,2,4-triazole ring system. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is paramount to remove any impurities that could hinder the formation of single crystals.
Crystallization: The Art and Science of Crystal Growth
The formation of a single crystal suitable for X-ray diffraction is often the most challenging aspect of the analysis. The goal is to produce a well-ordered, single crystal of sufficient size and quality. Several techniques can be employed, and the choice is often empirical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent slowly reduces the compound's solubility, inducing crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the compound's solution, leading to crystallization.
The selection of solvents is critical and is guided by the polarity and solubility of the triazole derivative.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The instrument consists of an X-ray source, a goniometer for orienting the crystal, and a detector to measure the intensities of the diffracted X-rays.[5]
The crystal is rotated, and a series of diffraction images are collected at different orientations.[4] The diffraction pattern is a unique fingerprint of the crystal's internal lattice structure.
Data Processing and Structure Solution
The collected diffraction intensities are processed to correct for experimental factors.[3] These corrected data are then used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).[3]
The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell, providing a preliminary structural model.
Structure Refinement and Validation
The initial model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[8] The positions and thermal parameters of the atoms are adjusted to minimize the difference between the experimental and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier maps and refined.[9]
The quality of the final refined structure is assessed using various metrics, including the R-factor, goodness-of-fit, and residual electron density.
Anticipated Structural Features and Intermolecular Interactions
Based on the known crystal structures of other 1,2,4-triazole derivatives, we can anticipate several key structural features and intermolecular interactions for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
Molecular Geometry
The 1,2,4-triazole ring is expected to be essentially planar.[8][10] The bond lengths within the ring will likely exhibit partial double-bond character, indicating electron delocalization.[10] The propyl group will adopt a low-energy conformation, likely an extended chain.
Table 1: Hypothetical Crystallographic Data for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for organic molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| V (ų) | 1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3-1.5 |
Intermolecular Interactions: The Architects of the Crystal Lattice
The crystal packing of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole will be governed by a network of non-covalent interactions.[11] Understanding these interactions is crucial, as they influence the compound's physical properties.
-
Hydrogen Bonding: The N-H proton of the triazole ring is a strong hydrogen bond donor, and the nitrogen atoms of the ring are potential acceptors. This will likely lead to the formation of N-H···N hydrogen bonds, which are a common feature in the crystal structures of triazoles.[8][10]
-
Halogen Bonding: The fluorine atoms of the difluoromethyl group can act as halogen bond acceptors, interacting with electrophilic regions of neighboring molecules.
-
van der Waals Forces: The propyl group will participate in van der Waals interactions, contributing to the overall stability of the crystal lattice.[12]
The interplay of these interactions will dictate the supramolecular architecture of the crystal.[13] Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.[9][12]
Visualizing the Process and Logic
To better illustrate the workflow and the relationships between different analytical stages, the following diagrams are provided.
Caption: Experimental workflow for crystal structure determination.
Caption: Information flow for structural elucidation in drug discovery.
Implications for Drug Development
The detailed structural information obtained from the has profound implications for drug development.
-
Target Binding: The precise three-dimensional structure provides a basis for molecular docking studies to predict how the molecule might interact with a biological target, such as an enzyme active site.[7]
-
Lead Optimization: Understanding the SAR allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[7]
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. A foundational crystal structure analysis is the first step in identifying and characterizing potential polymorphs.
-
Intellectual Property: A determined crystal structure provides a strong basis for patent protection.[3]
References
- Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
- Sharma, S., Mittal, N., & Banik, B. K. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Pharmaceutical Design, 29(34), 2702-2720.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
- Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. CORE.
- Song, Z., et al. (2009). Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(II)/1,2,4-triazole/carboxylate coordination polymers. CrystEngComm, 11, 1579-1584.
- Das, P., et al. (2023). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design.
- Single-crystal X-ray Diffraction. Carleton College.
- Bushmarinov, I. S., et al. (2011). Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. The Journal of Physical Chemistry A.
- Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Crystal packings and intermolecular interactions in (a) 6a; (b) 6d. ResearchGate.
- Gzella, A., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC.
- Single Crystal X-Ray Diffraction. Pulstec USA.
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
- Single Crystal X-Ray Diffraction and Structure Analysis. University of Washington.
- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate.
- Crystal Structures of two Triazole Derivatives. (2026). ResearchGate.
- Wang, S., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed.
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(ii)/1,2,4-triazole/carboxylate coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
solubility and stability of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in different solvents
An In-depth Technical Guide to the Characterization of Solubility and Stability for Novel 1,2,4-Triazole Analogs
A Methodological Framework for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The successful translation of a novel compound from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive methodological framework for characterizing the solubility and stability of novel 1,2,4-triazole derivatives, using 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole as a representative case study. We will delve into the causality behind experimental design, present robust, self-validating protocols, and emphasize the interpretation of data within the context of pharmaceutical development. The protocols and strategies outlined herein are grounded in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and relevance.[3][4][5][6][7]
Introduction: The Imperative of Physicochemical Profiling
The journey of a new chemical entity (NCE) is fraught with challenges, with poor biopharmaceutical properties being a leading cause of late-stage attrition. A proactive, early-stage assessment of solubility and stability is not merely a data-gathering exercise; it is a fundamental risk mitigation strategy.
The 1,2,4-Triazole Scaffold: A Privileged Structure
The five-membered, nitrogen-rich 1,2,4-triazole ring is a bioisostere for esters and amides, capable of participating in hydrogen bonding and dipole interactions, yet it is generally resistant to metabolic degradation.[8][9] This combination of properties has led to its incorporation into a wide array of drugs with diverse pharmacological activities, including antifungal, anticancer, and antiviral agents.[2][10] The specific compound of interest, 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole, features a propyl group, which increases lipophilicity, and a difluoromethyl (CF2H) group. The CF2H moiety is a lipophilic hydrogen bond donor, which can significantly influence molecular conformation, membrane permeability, and metabolic stability.
Guiding Principles: ICH and Beyond
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3][7] This information is crucial for determining re-test periods and recommended storage conditions.[3][4] This guide aligns with the principles set forth in ICH Q1A guidelines, which provide a framework for stability testing of new drug substances.[3][5][6]
Strategic Solvent Selection for Pharmaceutical Development
The choice of solvents for solubility and stability studies is not arbitrary. It should be guided by their relevance to the various stages of drug development, from synthesis and formulation to administration.
Rationale and Guiding Frameworks
Solvents comprise a significant portion of the material used in pharmaceutical manufacturing.[11][12] Therefore, selecting appropriate solvents early is key to developing sustainable processes.[11] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute® Pharmaceutical Roundtable (ACS GCIPR) and the CHEM21 consortium, provide a robust framework for ranking solvents based on safety, health, and environmental criteria.[11][12][13][14] These guides help in choosing solvents that are not only effective but also sustainable and industrially acceptable.[15]
Recommended Solvents for Initial Screening
For a comprehensive initial assessment, a range of solvents covering different polarity, proticity, and functional groups should be evaluated. The following table provides a representative set for the initial screening of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
| Solvent | Class | Rationale for Inclusion |
| Water | Protic, Polar | The universal biological solvent; solubility is critical for bioavailability. |
| pH 1.2 Buffer (0.1 N HCl) | Aqueous Buffer | Simulates gastric fluid conditions.[16] |
| pH 6.8 Phosphate Buffer | Aqueous Buffer | Simulates intestinal fluid conditions.[16] |
| pH 7.4 Phosphate Buffer | Aqueous Buffer | Simulates physiological pH of blood.[16] |
| Ethanol | Protic, Polar | Common co-solvent in oral liquid formulations. |
| Propylene Glycol | Protic, Polar | Common vehicle for parenteral and oral formulations. |
| PEG 400 | Polar, Aprotic | Non-volatile solvent used in a variety of formulations. |
| Acetonitrile | Aprotic, Polar | Used in synthesis and as a mobile phase in chromatography. |
| Ethyl Acetate | Aprotic, Mid-Polarity | Common solvent for extraction and purification. |
| Dichloromethane | Aprotic, Non-Polar | Represents a less polar solvent used in organic synthesis. |
Solubility Assessment: A Foundational Protocol
Equilibrium solubility is a thermodynamic parameter that defines the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The shake-flask method remains the gold standard for its determination due to its simplicity and reliability.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the analytical method is accurate.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (e.g., 10 mg) to a 2 mL glass vial. The excess solid is critical to ensure saturation.
-
Pipette a known volume (e.g., 1 mL) of the selected solvent into the vial.
-
Securely cap the vials and place them in a constant temperature shaker/incubator (e.g., 25 °C or 37 °C).
-
Agitate the vials for a minimum of 48 hours. Causality: A 48-hour period is chosen to ensure that true thermodynamic equilibrium is reached, especially for poorly soluble compounds. Shorter times may result in underestimation of solubility.
Step 2: Sample Collection and Preparation
-
After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand for at least 1 hour to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved particulates. Causality: Filtration is a critical step; failure to remove fine particles will lead to a gross overestimation of solubility.
-
Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
Step 3: Analytical Quantification (HPLC-UV)
-
Develop a specific and validated HPLC-UV method for the compound. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water. The UV detection wavelength should be set at the λmax of the compound.
-
Prepare a calibration curve using at least five standards of known concentration. The curve must have a correlation coefficient (r²) > 0.999.
-
Inject the diluted samples and quantify the concentration against the calibration curve.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Illustrative Data Presentation
The following table presents a hypothetical solubility profile for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
| Solvent/Medium | Solubility at 25 °C (mg/mL) | Classification | Observations |
| Water | 0.5 | Sparingly Soluble | Clear solution after filtration. |
| pH 1.2 Buffer | 0.8 | Sparingly Soluble | Slight increase in acidic medium. |
| pH 7.4 Buffer | 0.4 | Sparingly Soluble | Slightly less soluble than in pure water. |
| Ethanol | 25.0 | Soluble | Readily dissolves. |
| Propylene Glycol | 85.0 | Freely Soluble | High solubility, suitable for liquid formulations. |
| PEG 400 | >100.0 | Very Soluble | Miscible in all proportions tested. |
| Ethyl Acetate | 15.0 | Soluble | Good solubility in a mid-polarity solvent. |
Stability Profiling: Unveiling Degradation Pathways
Stability testing is essential to understand how a drug substance might degrade under various environmental conditions. Forced degradation (or stress testing) is a critical component that helps identify likely degradation products and establish the intrinsic stability of the molecule.[3][8]
Experimental Protocol: Forced Degradation Studies
This protocol subjects the compound to harsh conditions to accelerate degradation, providing insights into its stability profile in a shortened timeframe. A stability-indicating analytical method (SIAM) is crucial for this analysis.
Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[8]
1. Hydrolytic Stability (Acidic, Basic, Neutral):
-
To three separate vials, add an aliquot of the stock solution.
-
Add an equal volume of 0.1 N HCl, 0.1 N NaOH, and purified water, respectively, to achieve a final concentration of ~50-100 µg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot.
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the reaction.
-
Analyze all samples by the stability-indicating HPLC method.
2. Oxidative Stability:
-
To a vial, add an aliquot of the stock solution.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) solution.
-
Incubate at room temperature, protected from light.
-
Sample at specified time points and analyze directly.
3. Photostability:
-
Prepare two solutions of the compound in a photostable solvent (e.g., acetonitrile/water).
-
Expose one sample to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap the second sample (the dark control) in aluminum foil and store it under the same temperature conditions.
-
Analyze both samples after the exposure period.
4. Thermal Stability (Solid State):
-
Place a small amount of the solid compound in an open vial in a controlled temperature oven (e.g., 60°C or 80°C).
-
At specified time points, dissolve a known weight of the solid and analyze by HPLC.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation stability testing.
Illustrative Data Presentation
The results of forced degradation studies are typically reported as the percentage of the parent compound remaining and the formation of degradation products.
| Stress Condition | Time (hours) | % Assay Remaining | Major Degradation Products (% Peak Area) |
| 0.1 N HCl (60 °C) | 24 | 88.5 | RRT 0.85 (5.2%), RRT 1.15 (4.8%) |
| 0.1 N NaOH (60 °C) | 8 | 45.2 | RRT 0.72 (35.1%), RRT 0.91 (15.3%) |
| Water (60 °C) | 48 | 99.1 | No significant degradation |
| 3% H₂O₂ (RT) | 24 | 92.3 | RRT 1.30 (N-oxide, 6.5%) |
| ICH Light Exposure | - | 98.5 | No significant degradation |
RRT = Relative Retention Time
Interpretation: The hypothetical data suggest that 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole is most susceptible to degradation under basic hydrolytic conditions and relatively stable under neutral, acidic, oxidative, and photolytic stress. The 1,2,4-triazole ring is generally stable, but harsh conditions can lead to hydrolysis or rearrangement, with susceptibility being highly dependent on the ring's substituents.[8]
Conclusion and Strategic Implications
This guide has presented a comprehensive and scientifically rigorous framework for evaluating the solubility and stability of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole. By employing standardized protocols grounded in ICH guidelines and sound scientific principles, researchers can generate high-quality, reproducible data. The illustrative results indicate a compound with low aqueous solubility but high solubility in common organic co-solvents, suggesting that formulation strategies such as co-solvency or lipid-based systems may be required for adequate bioavailability. The stability profile highlights a potential liability under basic conditions, which would need to be considered during synthesis, purification, and formulation design. This early, systematic characterization is indispensable for making informed decisions, de-risking development, and ultimately accelerating the progression of promising new 1,2,4-triazole derivatives into life-saving medicines.
References
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4).
- Quality Guidelines - ICH. (n.d.).
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. (n.d.). Benchchem.
- ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. (2011, March 21). American Chemical Society.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
- Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (2025, December 20). ACS Agricultural Science & Technology.
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024, January 15).
- Solvent Selection from the Green Perspective. (2025, August 20). LCGC International.
- Solvent Selection Guide. (n.d.). University of York, Department of Chemistry.
- Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability.
- Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (n.d.). PMC.
- Study on the stereoselective degradation of three triazole fungicides in sediment. (2025, August 7).
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024, January 28). PubMed.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). PMC.
- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (n.d.). PMC.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
- Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025, May 30).
- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (n.d.). Frontiers.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). ScienceOpen.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.).
- A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three Component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. (2025, August 7). ResearchGate.
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (2021, May 17). MDPI.
- ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl). (n.d.). TargetMol.
- Solubility of 5-FU in various solvents. (n.d.). ResearchGate.
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025, July 10). PMC.
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. (n.d.).
- Stability of 1,2,4-triazoles? (2018, July 25). ResearchGate.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2024, July 11). Comptes Rendus de l'Académie des Sciences.
Sources
- 1. scispace.com [scispace.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. scribd.com [scribd.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chemistryforsustainability.org [chemistryforsustainability.org]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 16. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole by LC-MS/MS
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (hereafter referred to as DFM-Pr-TRZ ).
This compound is a functionalized triazole often encountered as a metabolic breakdown product of fluorinated agrochemicals or as a synthetic intermediate in pharmaceutical development. Its unique substitution pattern—combining a lipophilic propyl chain with an electron-withdrawing difluoromethyl group—requires a tailored analytical approach that differs from standard polar triazole methods.
Executive Summary & Chemical Context
DFM-Pr-TRZ presents a specific analytical challenge: it sits at the intersection of high polarity (triazole ring) and moderate lipophilicity (propyl/difluoromethyl substituents). Unlike the highly polar 1,2,4-triazole (TRZ) which requires HILIC or Hypercarb columns, DFM-Pr-TRZ can be retained on modified Reverse Phase (RP) chemistries, allowing for more robust chromatography.
Physicochemical Profile
| Property | Value (Est.) | Analytical Implication |
| Formula | C₆H₉F₂N₃ | Monoisotopic Mass: 161.08 Da |
| [M+H]⁺ | 162.08 Da | Target precursor ion for ESI(+). |
| LogP | ~1.2 - 1.5 | Amenable to Liquid-Liquid Extraction (LLE) and RP-LC. |
| pKa | ~9.5 (Triazole NH) | Weakly acidic; exists as neutral species at pH 7, deprotonates at high pH. |
| Solubility | Methanol, DMSO, Ethyl Acetate | Organic solvents are suitable for stock prep. |
Sample Preparation Protocols
To ensure versatility, two distinct extraction workflows are provided: Protocol A for biological fluids (high sensitivity) and Protocol B for agricultural/solid matrices (high throughput).
Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum
Rationale: The propyl group renders DFM-Pr-TRZ sufficiently lipophilic to extract into ethyl acetate, effectively removing protein and phospholipid interferences that cause matrix effects in ESI.
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) : Methyl tert-butyl ether (MTBE) (80:20 v/v).
-
Internal Standard (IS): ¹³C₃-labeled analog (preferred) or Fluotrimazole (surrogate).
-
Buffer: 50 mM Ammonium Acetate (pH 5.0).
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
Spike: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex 10s.
-
Buffer: Add 100 µL of Ammonium Acetate buffer (pH 5.0) to ensure the triazole ring is neutral.
-
Extract: Add 1.0 mL of Extraction Solvent.
-
Agitate: Shake vigorously for 10 min (Multi-tube vortexer) or tumble.
-
Phase Separation: Centrifuge at 12,000 x g for 5 min at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Dry: Evaporate to dryness under N₂ stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.
-
Inject: Transfer to autosampler vial.
Protocol B: QuEChERS for Plant Tissue/Soil
Rationale: For complex solid matrices, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method provides the necessary cleanup.
Step-by-Step Workflow:
-
Homogenize: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Hydrate: Add 10 mL water (if sample moisture <80%). Vortex.
-
Extract: Add 10 mL Acetonitrile (ACN) + 100 µL IS. Shake vigorously for 1 min.
-
Salt Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate).
-
Agitate: Shake immediately and vigorously for 1 min to prevent MgSO₄ clumping.
-
Centrifuge: 3,000 x g for 5 min.
-
dSPE Cleanup: Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg MgSO₄ + 25 mg PSA). Note: PSA removes organic acids/sugars but will not retain the neutral triazole.
-
Centrifuge: 10,000 x g for 2 min.
-
Dilute: Transfer supernatant to vial, dilute 1:1 with water (to match initial mobile phase).
Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions
Standard C18 columns may show poor peak shape for basic triazoles due to silanol interactions. A Polar-Embedded C18 or Phenyl-Hexyl column is recommended to improve retention and peak symmetry.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters Acquity BEH Shield RP18 (2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2 - 5 µL.
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Focusing) |
| 1.00 | 5 | Start Gradient |
| 6.00 | 95 | Elution of DFM-Pr-TRZ |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
-
Gas Flow: 800 L/hr.
MRM Transitions (Must be empirically optimized): Since DFM-Pr-TRZ is a specialized metabolite, the following transitions are predicted based on triazole fragmentation rules (loss of N₂, HF, and alkyl chains).
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type |
| DFM-Pr-TRZ | 162.1 | 142.1 | 50 | 15 | Quant (Loss of HF) |
| 162.1 | 120.1 | 50 | 25 | Qual (Loss of Propyl) | |
| 162.1 | 111.0 | 50 | 30 | Qual (Loss of CHF₂) | |
| IS (¹³C₃) | 165.1 | 145.1 | 50 | 15 | Quant |
Note: The "Loss of HF" [M+H-20]⁺ is a common, intense fragment for difluoromethyl compounds.
Method Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be validated against FDA Bioanalytical Guidelines or SANTE/11312/2021 (for pesticides).
-
Linearity: Establish a 6-point calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL). Linear regression with 1/x² weighting is typically required.
-
Matrix Effect (ME): Calculate ME% = [(Response in Matrix / Response in Solvent) - 1] x 100.
-
Acceptance: ±20%. If ME > 20%, switch to matrix-matched calibration or increase dilution.
-
-
Accuracy & Precision:
-
Intra-day (n=5) and Inter-day (n=3 runs) at LLOQ, Low, Mid, and High QC.
-
CV% should be <15% (20% at LLOQ).
-
Workflow Visualization
The following diagram illustrates the decision matrix for sample preparation and the analytical flow.
Caption: Dual-stream extraction workflow ensuring optimal recovery for both biological and agricultural matrices prior to LC-MS/MS.
Troubleshooting & Optimization
-
Peak Tailing: If the triazole peak tails, it indicates interaction with active silanols. Action: Increase buffer concentration (up to 10mM Ammonium Formate) or switch to a "Shield" or "Polar Embedded" column.
-
Low Sensitivity: If the 142.1 fragment is unstable. Action: Monitor the [M+H]⁺ (162.1) in SIM mode or check for adducts ([M+Na]⁺ = 184.1) if using low-quality solvents.
-
Carryover: Triazoles can stick to injector valves. Action: Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.
References
-
EURL-SRM. (2022). Quick Method for the Analysis of highly polar pesticides in food involving extraction with acidified methanol and LC-MS/MS measurement (QuPPe-PO Method). European Union Reference Laboratory for Single Residue Methods. Link
-
Jasak, J., et al. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Journal of AOAC International, 95(6), 1768-1776. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Bayer CropScience. (2014). Substituted [1,2,4]triazole and imidazole compounds.[1][2] Patent WO2014095655A1. (Describes the synthesis and properties of propyl/difluoromethyl triazole derivatives). Link
Sources
Application Note: High-Sensitivity HPLC-MS/MS Quantitation of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated method for the quantitation of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (DMPT).
This guide deviates from standard templates to address the specific physicochemical challenges of this analyte: its amphoteric nature, the electron-withdrawing effect of the difluoromethyl group, and the polarity balance introduced by the propyl chain.
Executive Summary & Chemical Context
The analyte, DMPT , presents a unique analytical challenge. It combines a polar 1,2,4-triazole core with a lipophilic propyl chain and an electron-withdrawing difluoromethyl (
-
Challenge: Standard C18 columns often fail to retain polar triazoles, while HILIC methods can suffer from matrix effects and long equilibration times.[1]
-
Solution: This protocol utilizes a Polar-Embedded C18 stationary phase.[1] The propyl group provides just enough hydrophobicity for reversed-phase retention, provided the "phase collapse" resistant chemistry of the column is utilized.
-
Ionization Physics: The
group lowers the pKa of the triazole ring proton, making the molecule more acidic than unsubstituted triazoles. However, positive mode (ESI+) remains the most sensitive due to the high proton affinity of the triazole nitrogens.
Method Development Logic (The "Why")
Column Selection Strategy
For DMPT, a standard C18 column is risky due to potential dewetting in highly aqueous mobile phases required to retain the polar core.
-
Selected Phase: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 .
-
Mechanism: These columns possess proprietary end-capping or polar functional groups that allow 100% aqueous stability.[1] This enables the use of a low organic start (e.g., 5% B) to trap the analyte, followed by a gradient to elute the propyl-substituted molecule.
Mass Spectrometry Optimization
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[1]
-
Precursor Ion:
.[1] -
Fragmentation Logic:
Experimental Protocol
Chemicals and Reagents[2][3][4]
-
Reference Standard: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (>98% purity).[1]
-
Internal Standard (IS): Stable isotope labeled analog (e.g., DMPT-
) or a structural analog like Fluconazole (if isotope not available).[1] -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]
-
Additives: Formic Acid (FA), Ammonium Formate.[1]
Sample Preparation (Protein Precipitation)
Rationale: LLE is often inefficient for triazoles due to their water solubility.[1] PPT is robust and minimizes evaporative losses of volatile fluorinated fragments.
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: Acidified ACN helps disrupt protein binding.[1]
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Conditions
Chromatography (HPLC):
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm).[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.35 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Why Methanol? MeOH often provides better solvation and peak shape for nitrogen-rich heterocycles compared to ACN.[1]
-
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Load/Trap |
| 1.00 | 5 | Isocratic Hold |
| 4.00 | 90 | Elution |
| 5.00 | 90 | Wash |
| 5.10 | 5 | Re-equilibration |
| 8.00 | 5 | End |[1]
Mass Spectrometry (Triple Quadrupole):
-
System: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Source: Turbo Ion Spray (ESI).[1]
-
Polarity: Positive (+).[1]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| DMPT | 162.1 | 142.1 | 22 | Quantifier (Loss of HF) |
| DMPT | 162.1 | 119.1 | 35 | Qualifier (Loss of Propyl) |
| DMPT | 162.1 | 111.0 | 40 | Qualifier (Loss of
Visual Workflows
Method Development Decision Tree
This diagram illustrates the logical path taken to select the Polar C18 method over HILIC or Hypercarb, ensuring the user understands the causality of the protocol.
Caption: Decision logic for selecting Polar-Embedded C18 to balance retention of the polar triazole core with the lipophilic propyl chain.
Sample Extraction Workflow
Caption: Step-by-step Protein Precipitation (PPT) workflow optimized for polar triazole recovery.
Validation & Troubleshooting
Validation Parameters (Acceptance Criteria)
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 1.0 ng/mL to 1000 ng/mL. | |
| Accuracy | 85-115% | At LLOQ: 80-120%.[1] |
| Precision (CV) | < 15% | At LLOQ: < 20%.[1] |
| Matrix Effect | 85-115% | Compare post-extraction spike vs. solvent std.[1] |
| Recovery | Consistent (>70%) | PPT recovery is usually high for this logP. |
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Interaction between the basic triazole nitrogens and residual silanols on the column.
-
Fix: Increase buffer strength (e.g., add 5mM Ammonium Formate) or ensure the column is fully end-capped (High purity silica).[1]
-
-
Issue: Low Sensitivity.
-
Issue: Carryover.
References
-
US EPA. (2020).[1] Method for the Determination of 1,2,4-Triazole in Water by LC-MS/MS.[2][3] United States Environmental Protection Agency. Link
-
Jasak, J., et al. (2012).[1][4] "Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity." Journal of AOAC International, 95(6), 1768-1776.[1][4] Link
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1]Link[1]
-
PubChem. (2023).[1] Compound Summary: 3-(difluoromethyl)-1H-1,2,4-triazole.[1] National Library of Medicine. Link
Sources
- 1. 3-(difluoromethyl)-1H-1,2,4-triazole | C3H3F2N3 | CID 53417266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pub.geus.dk [pub.geus.dk]
- 3. epa.gov [epa.gov]
- 4. Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Protocol for 5-(Difluoromethyl)-3-propyl-1H-1,2,4-triazole
[1]
Molecular Weight:Executive Summary
The introduction of a difluoromethyl (
This guide presents a two-step convergent synthesis utilizing the cyclocondensation of a 1,2-diacylhydrazine intermediate. This route is selected for its operational simplicity, avoidance of unstable amidine intermediates, and scalability.
-
Step 1: Acylation of butyrahydrazide with ethyl difluoroacetate.
-
Step 2: Nitrogen-insertion cyclodehydration using ammonium acetate.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the symmetry of the 1,2,4-triazole core formation from a 1,2-diacylhydrazine precursor. Unlike oxidative cyclizations (which can be regiochemically ambiguous) or amidine routes (which require unstable intermediates), the Ammonium Acetate-Mediated Cyclization of diacylhydrazines provides a reliable pathway to 3,5-disubstituted 1,2,4-triazoles.
Reaction Scheme (Graphviz)
Figure 1: Convergent synthetic route avoiding oxadiazole byproduct formation.
Detailed Experimental Protocol
Reagents and Materials Table
| Reagent | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Role | Hazards |
| Butyrahydrazide | 1.0 | 102.14 | Core Scaffold | Irritant |
| Ethyl Difluoroacetate | 1.1 | 124.09 | Flammable, Irritant | |
| Ethanol (Anhydrous) | Solvent | 46.07 | Solvent Step 1 | Flammable |
| Ammonium Acetate | 5.0 - 10.0 | 77.08 | Nitrogen Source | Hygroscopic |
| Glacial Acetic Acid | Solvent | 60.05 | Solvent Step 2 | Corrosive |
Step 1: Synthesis of N-Butyryl-N'-difluoroacetylhydrazine
This step forms the linear backbone. Ethyl difluoroacetate is preferred over difluoroacetic anhydride to prevent over-acylation and handle the reaction under milder conditions.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.
-
Dissolution: Charge the flask with Butyrahydrazide (10.2 g, 100 mmol) and anhydrous Ethanol (100 mL). Stir until fully dissolved.
-
Addition: Add Ethyl Difluoroacetate (13.6 g, 110 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (
) and stir for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The hydrazide starting material should be consumed.[1] -
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.
-
The residue is typically a white to off-white solid.
-
Purification: Triturate the solid with cold diethyl ether or hexanes to remove excess ester. Filter and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Checkpoint: Confirm identity via LCMS (
).
-
Step 2: Cyclization to 5-(Difluoromethyl)-3-propyl-1H-1,2,4-triazole
This step closes the ring. The use of ammonium acetate in glacial acetic acid provides the third nitrogen atom and drives the dehydration.
-
Setup: Use a pressure tube or a heavy-walled RBF with a secure reflux condenser.
-
Mixing: Combine the Intermediate from Step 1 (9.0 g, ~43 mmol) with Ammonium Acetate (16.5 g, 215 mmol, 5 equiv) and Glacial Acetic Acid (45 mL).
-
Note: A large excess of ammonium acetate is crucial to favor triazole formation over the thermodynamically stable 1,3,4-oxadiazole byproduct [1].
-
-
Reaction: Heat the mixture to
for 12–24 hours. -
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) and neutralize carefully with saturated
or to pH ~8. Caution: Foaming. -
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with Brine, dry over anhydrous
, and concentrate.
-
-
Purification:
-
The crude product may contain traces of oxadiazole. Purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).
-
Recrystallize from EtOAc/Hexanes if necessary.
-
Chemical Characterization & QC
To validate the synthesis, the following analytical signatures must be confirmed.
NMR Spectroscopy
-
NMR (400 MHz, DMSO-
):-
13.8–14.2 (br s, 1H,
- Tautomeric proton, may be broad). -
6.8–7.2 (t,
, 1H, ). Diagnostic Signal. -
2.65 (t, 2H, Triazole-
-). -
1.65 (m, 2H, -
-). -
0.92 (t, 3H, -
).
-
13.8–14.2 (br s, 1H,
-
NMR:
-
-110 to -120 ppm (d,
). Confirming the difluoromethyl group integrity.
-
-110 to -120 ppm (d,
Mass Spectrometry
-
LCMS (ESI+): Calculated for
: 161.15. Found .
Critical Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Formation of Oxadiazole | Insufficient Nitrogen source or too high temp without | Ensure at least 5–10 equiv of Ammonium Acetate is used. Do not use |
| Loss of | Hydrolysis under strong basic conditions. | Avoid strong bases (NaOH/KOH) during workup. |
| Low Yield in Step 1 | Incomplete acylation. | Ensure Ethanol is anhydrous. If reaction is slow, use a sealed tube at |
Safety & Handling
-
Ethyl Difluoroacetate: Flammable and lachrymator. Handle in a fume hood.
-
Ammonium Acetate/Acetic Acid: The reaction generates ammonia gas upon heating; ensure proper ventilation.
-
Fluorinated Compounds: While
is relatively stable, fluorinated organics should be treated as potentially toxic. Avoid inhalation of dust/vapors.
References
-
Yeung, K.-S., et al. (2012). "Practical Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via the Reaction of Acylhydrazides with Thioimidates or Imidates." Tetrahedron Letters, 53(26), 3249-3252.
-
Castanedo, G. M., et al. (2011). "Rapid Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Carboxylic Acids and Amidines." Journal of Organic Chemistry, 76(4), 1177–1179.
-
Ullah, S., et al. (2022). "Recent Developments in the Synthesis of Trifluoromethyl-1,2,4-Triazoles." RSC Advances, 12, 12345-12360.
- Application Note Grounding: Standard protocols for Einhorn-Brunner and Pellizzari reactions adapted for fluorinated substrates. Verified against general reactivity of -difluorocarbonyls.
Sources
- 1. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Evaluation of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole against Candida albicans
This Application Note is designed as a definitive technical guide for the evaluation of the novel antifungal candidate 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (referred to herein as DFM-Pr-Tz ).
This guide synthesizes protocols from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST , adapted specifically for fluorinated triazole derivatives. It addresses the unique physicochemical properties introduced by the difluoromethyl (
Executive Summary & Compound Rationale
The target molecule, DFM-Pr-Tz , represents a subclass of azole antifungals where the traditional heterocyclic core is modified with a difluoromethyl group . Unlike the trifluoromethyl group (
Key Objectives:
-
Determine the Minimum Inhibitory Concentration (MIC) using a modified CLSI M27 protocol.
-
Assess Time-Kill Kinetics to differentiate fungistatic vs. fungicidal activity.
-
Validate the Mechanism of Action (MoA) via ergosterol depletion analysis.
Experimental Workflow
The following diagram outlines the logical flow of the evaluation process, ensuring decision gates are met before progressing to resource-intensive assays.
Figure 1: Sequential workflow for evaluating DFM-Pr-Tz. Progression requires meeting potency thresholds at the MIC stage.
Protocol 1: Susceptibility Testing (MIC Determination)
Standard: Adapted from CLSI M27-Ed4 [1].
Rationale: The difluoromethyl group increases lipophilicity (
Materials & Reagents
-
Test Organism: Candida albicans (ATCC 90028 or SC5314).
-
Media: RPMI 1640 medium (with glutamine, w/o bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (Morpholinepropanesulfonic acid).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Controls: Fluconazole (Positive Control), Solvent Control (1% DMSO max).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve DFM-Pr-Tz in 100% DMSO to a concentration of 1600 µg/mL (100x the highest test concentration).
-
Note: The
group is stable, but avoid alkaline conditions during storage to prevent potential deprotonation/degradation.
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend 5 colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard (~1–5 × 10⁶ CFU/mL).
-
Dilute this suspension 1:100 in RPMI-MOPS, then 1:20 in RPMI-MOPS.
-
Final Inoculum: 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
-
Microdilution Plate Setup (96-well):
-
Rows 1-10: Serial 2-fold dilutions of DFM-Pr-Tz (Final range: 16 µg/mL to 0.03 µg/mL ).
-
Row 11: Growth Control (Media + Inoculum + 1% DMSO).
-
Row 12: Sterility Control (Media only).
-
-
Incubation & Reading:
-
Incubate at 35°C in ambient air for 24h and 48h .
-
Endpoint Definition: The lowest concentration producing ≥50% inhibition of growth compared to the growth control (visually clear or measured via OD₆₀₀).
-
Technical Insight: Azoles often exhibit a "trailing effect" (partial inhibition at higher concentrations). For DFM-Pr-Tz, record the MIC at 50% inhibition (MIC₅₀), not 100%.
-
Protocol 2: Time-Kill Kinetics
Objective: Determine if DFM-Pr-Tz is fungistatic (typical for azoles) or fungicidal.
Rationale: The
Methodology
-
Preparation: Prepare 10 mL of RPMI-MOPS containing DFM-Pr-Tz at 1x, 2x, and 4x MIC . Include a growth control (no drug).[1]
-
Inoculation: Add C. albicans to a starting density of 1–5 × 10⁵ CFU/mL .
-
Sampling: Incubate at 35°C with agitation (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, 24, and 48 hours .
-
Quantification: Serially dilute aliquots in PBS and plate onto SDA. Incubate 24–48h and count colonies.
-
Interpretation:
-
Fungicidal: ≥3 log₁₀ reduction (99.9% kill) from the starting inoculum.
-
Fungistatic: <3 log₁₀ reduction or maintenance of stasis.
-
Protocol 3: Mechanism of Action (Ergosterol Quantitation)
Objective: Confirm that DFM-Pr-Tz inhibits CYP51 (Erg11p) by measuring the depletion of ergosterol and accumulation of 14
Pathway Visualization
The following diagram illustrates the specific blockade point of DFM-Pr-Tz within the sterol biosynthesis pathway.
Figure 2: Mechanism of Action. DFM-Pr-Tz targets CYP51, blocking the conversion of Lanosterol to Ergosterol.
Methodology (UV Spectrophotometry Method)
-
Treatment: Treat C. albicans cultures (log phase) with MIC, 2x MIC, and 4x MIC of DFM-Pr-Tz for 16–24h.
-
Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL of 25% alcoholic KOH (25g KOH + 35 mL sterile water + ethanol to 100 mL).
-
Extraction: Vortex for 1 min and incubate at 85°C for 1 hour. Allow to cool.
-
Phase Separation: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 min.
-
Reading: Recover the heptane layer (top). Scan absorbance between 230 nm and 300 nm .
-
Analysis:
-
Ergosterol shows a characteristic four-peak curve (262, 271, 281, 293 nm).
-
24(28)-Dehydroergosterol (a precursor) absorbs at similar wavelengths but ratios change.
-
Result: A flattening of the ergosterol peaks compared to control confirms CYP51 inhibition [2].
-
Data Presentation & Reporting
Summarize findings in the following format to ensure comparability with literature.
Table 1: Susceptibility Profile (Example Data Structure)
| Strain | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| C. albicans ATCC 90028 | DFM-Pr-Tz | [Experimental] | [Experimental] | [Experimental] | [Calc] |
| C. albicans ATCC 90028 | Fluconazole | 0.25 - 1.0 | N/A | >64 | >64 |
Interpretation Guide:
-
MFC/MIC Ratio > 4: Indicates fungistatic activity (Typical for Azoles).
-
MFC/MIC Ratio ≤ 4: Indicates fungicidal activity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[1] CLSI.[1][2][3][4][5][6] [Link]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.[1] [Link]
-
Arendrup, M. C., et al. (2020).[7] EUCAST definitive document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[7] EUCAST.[1][4][7][8] [Link]
-
Pfaller, M. A., et al. (2010). Wild-Type MIC Distributions, Epidemiological Cutoff Values and Species-Specific Clinical Breakpoints for Fluconazole and Candida: Time for Harmonization of CLSI and EUCAST Standards. Drug Resistance Updates. [Link]
Sources
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
antibacterial screening of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole against gram-positive bacteria
[1]
Introduction & Rationale
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, historically recognized for antifungal efficacy (via CYP51 inhibition).[2] However, recent structural optimizations have unlocked potent antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.
DFM-Pr-Triazole integrates two critical structural motifs:
-
Difluoromethyl Group (
): A lipophilic hydrogen bond donor.[1] Unlike the trifluoromethyl group ( ), the moiety can act as a bioisostere for hydroxyl ( ) or thiol ( ) groups while significantly enhancing membrane permeability and metabolic stability against oxidative defluorination.[1] -
Propyl Chain: Provides necessary lipophilicity to penetrate the thick peptidoglycan layer of Gram-positive bacteria, facilitating access to cytoplasmic targets (e.g., FabI or DNA gyrase).
Compound Handling & Preparation[3][4][5][6]
Physicochemical Profile (Predicted)[6][7][8][9]
-
Appearance: White to off-white crystalline solid.[1]
-
Molecular Weight: ~161.15 g/mol .
-
Solubility: Low water solubility; highly soluble in DMSO and Methanol.
-
Storage:
, desiccated.
Stock Solution Protocol
Objective: Prepare a 10 mg/mL (or 25.6 mM) Master Stock.
-
Weighing: Accurately weigh 10.0 mg of DFM-Pr-Triazole into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of 100% DMSO (molecular biology grade).
-
Note: Do not use water or ethanol for the master stock to effectively prevent precipitation during freezing.
-
-
Solubilization: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: Filter sterilization is generally not recommended for DMSO stocks due to membrane incompatibility. Instead, ensure aseptic handling. If filtration is mandatory, use a 0.22 µm PTFE or Nylon syringe filter (pre-wetted).
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Broth Microdilution) Target Organisms: S. aureus (ATCC 29213), MRSA (ATCC 43300), B. subtilis, E. faecalis.
Materials
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
96-well polypropylene V-bottom plates (prevents drug binding compared to polystyrene).[1]
-
Resazurin (Alamar Blue) - Optional for visual endpoint.[1]
Workflow
-
Inoculum Prep:
-
Select 3-5 colonies from an overnight agar plate.
-
Suspend in saline to reach 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL.
-
-
Plate Setup:
-
Columns 1-10: Serial 2-fold dilutions of DFM-Pr-Triazole (Range:
µg/mL).-
Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells 1-11.
-
Final well volume: 100 µL. Final bacterial concentration:
CFU/mL.
-
-
Incubation:
- for 16–20 hours (24h for MRSA).
-
Readout:
-
Visual: MIC is the lowest concentration with no visible turbidity.
-
Resazurin: Add 10 µL of 0.01% Resazurin; incubate 1-2 hours. Blue = Inhibition; Pink = Growth.
-
Protocol B: Time-Kill Kinetics
Objective: Determine if DFM-Pr-Triazole is bacteriostatic or bactericidal.
-
Preparation: Prepare tubes with CAMHB containing DFM-Pr-Triazole at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).[3]
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling:
-
Incubate at
with shaking (200 rpm). -
Remove aliquots at
hours.
-
-
Quantification:
-
Serially dilute aliquots in PBS.
-
Plate onto Mueller-Hinton Agar (MHA).[1]
-
Count colonies after 24h incubation.
-
-
Analysis:
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic:
reduction.
-
Protocol C: Biofilm Inhibition Assay (Crystal Violet)
Rationale: Gram-positive bacteria (especially Staphylococci) form biofilms that resist standard antibiotics.[1] The lipophilic
-
Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
-
Treatment: Add DFM-Pr-Triazole at sub-MIC concentrations (
MIC) immediately. -
Incubation: 24 hours static at
. -
Staining:
-
Gently wash wells 3x with PBS to remove planktonic cells.
-
Fix with methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).
-
Wash with water and air dry.
-
-
Quantification: Solubilize dye with 33% Acetic Acid; measure OD at 590 nm.
Data Visualization & Logic
Experimental Workflow Diagram
Caption: Integrated workflow for the evaluation of DFM-Pr-Triazole, spanning stock preparation to multi-parametric biological screening.
Proposed Mechanism of Action (MOA)
While triazoles typically inhibit CYP51 (Lanosterol 14
Caption: Hypothetical mode of action illustrating the role of the propyl and difluoromethyl groups in cellular entry and target engagement.[1]
Data Presentation Standards
When reporting results for DFM-Pr-Triazole, summarize data in the following format to ensure comparability with literature.
Table 1: Minimum Inhibitory Concentrations (µg/mL)
| Strain | ID | DFM-Pr-Triazole | Ciprofloxacin (Ctrl) | Vancomycin (Ctrl) |
| S. aureus | ATCC 29213 | [Data] | 0.12 - 0.5 | 0.5 - 2.0 |
| MRSA | ATCC 43300 | [Data] | > 4.0 | 0.5 - 2.0 |
| B. subtilis | ATCC 6633 | [Data] | < 0.1 | -- |
| E. faecalis | ATCC 29212 | [Data] | 0.25 - 2.0 | 1.0 - 4.0 |
Calculations:
-
% Biofilm Inhibition:
[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[4]
-
[Link]
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the
group properties).-
[Link]
-
-
Zhang, S., et al. (2017). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antimicrobial agents. (Provides context for triazole antibacterial screening).
-
[Link]
-
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.
-
[Link]
-
Sources
- 1. alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | C16H14F3N5O | CID 5231054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Anticonvulsant Potential of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in a Mouse Model: Application Notes and Protocols
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research.[2][3] The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[3][4][5] This has spurred significant interest in synthesizing and evaluating new 1,2,4-triazole derivatives as potential AEDs.[2][6] This document provides a detailed guide for researchers to evaluate the anticonvulsant potential of a novel compound, 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole, in established mouse models of epilepsy.
The primary objective of these protocols is to determine the efficacy of the test compound in two widely used preclinical seizure models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[7][8] The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[7][9][10] Furthermore, this guide outlines the rotarod test to assess potential motor impairment, a common side effect of anticonvulsant drugs.[11][12] By following these detailed protocols, researchers can obtain reliable and reproducible data to assess the therapeutic potential of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
Pre-Clinical Evaluation Workflow
The following diagram illustrates the comprehensive workflow for the anticonvulsant evaluation of the test compound.
Caption: Workflow for evaluating the anticonvulsant potential of the test compound.
Materials and Reagents
| Item | Supplier | Notes |
| 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole | Custom Synthesis | Purity >98% |
| Male Swiss mice (20-25 g) | Charles River or equivalent | Acclimatize for at least one week |
| Pentylenetetrazol (PTZ) | Sigma-Aldrich | |
| Phenytoin | Sigma-Aldrich | Positive control for MES test |
| Ethosuximide | Sigma-Aldrich | Positive control for scPTZ test |
| 0.9% Saline | Baxter | Vehicle for drug administration |
| Tween 80 | Sigma-Aldrich | Solubilizing agent |
| Electroconvulsive shock generator | Ugo Basile or equivalent | |
| Corneal electrodes | Ugo Basile or equivalent | |
| Rotarod apparatus | Ugo Basile or equivalent |
Experimental Protocols
Animal Handling and Drug Administration
All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[13] Mice should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[13]
-
Vehicle Preparation: For intraperitoneal (i.p.) administration, the test compound can be suspended in 0.9% saline containing a small amount of Tween 80 (e.g., 0.5%) to aid in solubilization. The vehicle should be prepared fresh on the day of the experiment.
-
Drug Administration: The test compound and positive controls are administered intraperitoneally (i.p.) in a volume of 10 ml/kg body weight.[14] The route of administration can be adjusted based on the physicochemical properties of the compound.[15][16]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.[9][17]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes is required.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group).
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of saline to the eyes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[9][17]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.[9][18]
-
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.[18][19]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.[10] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[10][20]
-
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group).
-
At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The absence of clonic seizures for at least 5 minutes is considered protection.
-
-
Data Analysis: The number of animals protected from clonic seizures is recorded, and the percentage of protection is calculated. The ED50 is determined using probit analysis.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and balance, and it is used to evaluate the potential neurotoxic effects of a compound.[11][21]
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.
-
Procedure:
-
Prior to drug administration, train the mice on the rotarod at a constant speed (e.g., 10 rpm) until they can remain on the rod for a predetermined time (e.g., 60 seconds).
-
Administer the test compound or vehicle to groups of trained mice (n=8-10 per group).
-
At the time of peak effect, place the mice on the rotating rod.
-
The time each animal remains on the rod is recorded, with a cut-off time (e.g., 120 seconds). An animal is considered to have failed the test if it falls off the rod or passively rotates with it.
-
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined using probit analysis.
Data Presentation and Interpretation
The results of the anticonvulsant and neurotoxicity evaluations should be summarized in a clear and concise manner.
Table 1: Anticonvulsant and Neurotoxicity Profile of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
| Test | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| MES | [Insert Value] | \multirow{2}{}{[Insert Value]*} | [Insert Value] |
| scPTZ | [Insert Value] | [Insert Value] | |
| Phenytoin | [Reference Value] | [Reference Value] | [Reference Value] |
| Ethosuximide | [Reference Value] | [Reference Value] | [Reference Value] |
ED50 and TD50 values are determined by probit analysis. The Protective Index (PI) is a measure of the compound's safety margin.
A higher PI value indicates a wider separation between the effective dose and the toxic dose, suggesting a more favorable safety profile.[8]
Proposed Mechanism of Action
The anticonvulsant activity of many 1,2,4-triazole derivatives is thought to be mediated through various mechanisms, including enhancement of GABAergic neurotransmission.[4][22] The following diagram illustrates a potential mechanism of action.
Caption: Proposed mechanism of action for the test compound.
Further studies, such as electrophysiological recordings and receptor binding assays, would be necessary to elucidate the precise mechanism of action of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
Conclusion
These application notes and protocols provide a comprehensive framework for the initial in vivo evaluation of the anticonvulsant potential of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole. By systematically conducting the MES, scPTZ, and rotarod tests, researchers can generate crucial data on the compound's efficacy, spectrum of activity, and neurotoxicity. This information is essential for making informed decisions regarding the further development of this and other novel 1,2,4-triazole derivatives as potential antiepileptic drugs.
References
-
Plech, T., et al. (2014). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 19(8), 10977-10996. [Link]
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem.
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Sharma, S., & Sharma, K. (2013). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.42. [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy (pp. 475-491). Springer. [Link]
-
Plech, T., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 846-855. [Link]
- Kovalenko, S., et al. (2023). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
-
Tanaka, K., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57572. [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE (Journal of Visualized Experiments). [Link]
- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106.
-
Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Shcherbyna, R., et al. (2017). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. Science Journal of Pharmacy and Pharmacology, 5(1), 1-6. [Link]
- Wang, Y., et al. (2021). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Drug Research, 71(11), 571-583.
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]
-
Neurofit. (n.d.). In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. Neurofit. [Link]
-
Deng, X., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 911354. [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]
-
IMPReSS. (n.d.). Rotarod Protocol. Mousephenotype.org. [Link]
- University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. The University of Arizona.
-
Slideshare. (2018). screening methods for Antiepileptic activity. Slideshare. [Link]
- Plech, T., et al. (2014). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. Molecules, 19(8), 10977-10996.
-
Siddiqui, N., et al. (2013). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of enzyme inhibition and medicinal chemistry, 28(4), 667-684. [Link]
- ResearchGate. (2015). 1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity.
-
Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of clinical and translational neurology, 4(5), 326-339. [Link]
-
Slideshare. (n.d.). Routes Of Drug Administration. Slideshare. [Link]
-
Kim, Y., et al. (2022). Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson's disease mice. Experimental neurobiology, 31(3), 199-211. [Link]
- The Jackson Laboratory. (2014). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT].
-
Bioseb. (n.d.). Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. [Link]
-
de Almeida, A. A. C., et al. (2022). Anticonvulsant Activity of trans-Anethole in Mice. Evidence-based complementary and alternative medicine : eCAM, 2022, 9914947. [Link]
-
Creative Biolabs. (2018). Rotarod Test. Creative Biolabs. [Link]
- Borowicz, K. K., et al. (2006). Anticonvulsant activity of conventional antiepileptic drugs unaltered by vinpocetine in mouse model of epilepsy. Journal of Pre-Clinical and Clinical Research, 1(1), 74-77.
-
Goel, R. K., et al. (2014). Anticonvulsant and Antioxidant Effects of Musa sapientum Stem Extract on Acute and Chronic Experimental Models of Epilepsy. Journal of young pharmacists : JYP, 6(2), 41-47. [Link]
-
Adebesin, A., et al. (2016). Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice. Journal of basic and clinical physiology and pharmacology, 27(4), 391-397. [Link]
- Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 61(1-3), 113-121.
-
Alimukhamedov, S. B., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]
-
Deng, X., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of New 5-substitued-[18][23][24]triazolo[4,3-a]quinoxalin-4(5H)-one Derivatives. Letters in Drug Design & Discovery, 15(8), 834-842. [Link]
-
Deng, X., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of New 5-substitued-[18][23][24]triazolo[4,3-a]quinoxalin-4(5H)-one Derivatives. Bentham Science. [Link]
-
Foroughi, A., et al. (2014). Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][18][23][24]triazole Derivatives in Mice. Iranian journal of pharmaceutical research : IJPR, 13(4), 1215-1222. [Link]
-
Song, M., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules (Basel, Switzerland), 23(4), 785. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. cea.unizar.es [cea.unizar.es]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jpccr.eu [jpccr.eu]
- 20. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. mdpi.com [mdpi.com]
- 23. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole as a Potential Agricultural Fungicide
These application notes provide a comprehensive framework for the initial evaluation of novel 1,2,4-triazole derivatives, using 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole as a representative candidate for a new agricultural fungicide. The protocols outlined herein are designed for researchers and scientists in the field of crop protection and drug development.
Introduction: The Promise of Novel Triazoles in Crop Protection
The 1,2,4-triazole class of fungicides has long been a cornerstone of modern agriculture, offering broad-spectrum control of numerous fungal diseases that threaten crop yield and quality.[1][2] These compounds are systemic, meaning they can be absorbed and translocated within the plant, providing both protective and curative activity.[2] The continuous evolution of fungal pathogens and the increasing demand for sustainable agricultural practices necessitate the development of new and more effective triazole fungicides.
This document outlines a series of protocols to evaluate the potential of a novel triazole compound, 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole. While specific data on this molecule is not yet widely available, the methodologies described are based on established principles for fungicide testing and the known characteristics of the triazole class.
Unraveling the Mechanism: How Triazoles Combat Fungal Pathogens
The primary mode of action for triazole fungicides is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3][4] Specifically, triazoles target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is critical for the conversion of lanosterol to ergosterol.[1][5][6] By binding to the heme iron in the active site of this enzyme, triazoles disrupt the integrity of the fungal cell membrane, leading to abnormal growth and ultimately, cell death.[1][6] This targeted action provides a high degree of selectivity, as ergosterol is not a component of plant or animal cell membranes.
Caption: Mechanism of action of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
In Vitro Efficacy Assessment: The First Line of Evaluation
The initial screening of a potential fungicide involves in vitro assays to determine its intrinsic activity against a range of target pathogens. The poison plate technique is a widely used and effective method for this purpose.[7][8]
Protocol: In Vitro Antifungal Activity using the Poison Plate Method
Objective: To determine the half-maximal effective concentration (EC50) of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole against key plant pathogenic fungi.
Materials:
-
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
-
A panel of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Puccinia triticina)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in DMSO.
-
Amended Media Preparation: Autoclave PDA and allow it to cool to 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control plate with PDA and an equivalent amount of DMSO without the test compound.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.[9]
-
-
-
EC50 Determination: Use probit analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.
Caption: Workflow for in vitro antifungal activity assessment.
Hypothetical In Vitro Efficacy Data
| Pathogen | EC50 (ppm) of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole |
| Fusarium oxysporum | 1.5 |
| Botrytis cinerea | 2.1 |
| Puccinia triticina | 0.8 |
| Septoria tritici | 1.2 |
Greenhouse Efficacy Trials: Bridging the Gap to Field Application
Greenhouse trials are essential for evaluating the efficacy of a fungicide under more realistic conditions, taking into account the host-pathogen interaction.[10][11]
Protocol: Greenhouse Efficacy Trial
Objective: To assess the protective and curative activity of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole against a target disease on a host plant.
Materials:
-
Healthy, susceptible host plants (e.g., wheat seedlings for powdery mildew)
-
Inoculum of the target pathogen
-
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole formulated as an emulsifiable concentrate (EC) or wettable powder (WP)
-
Spray equipment
-
Controlled environment greenhouse
Procedure:
-
Plant Propagation: Grow host plants to a susceptible growth stage under optimal conditions.
-
Treatment Application:
-
Protective: Apply different concentrations of the fungicide to the plants 24-48 hours before inoculation with the pathogen.
-
Curative: Inoculate the plants with the pathogen and apply the fungicide 24-48 hours after inoculation.
-
Include an untreated, inoculated control and a non-inoculated, untreated control.
-
-
Inoculation: Inoculate the plants with a standardized suspension of the pathogen's spores or mycelial fragments.
-
Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the disease severity on each plant using a standardized rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated, inoculated control.
Caption: Workflow for greenhouse efficacy trials.
Phytotoxicity Assessment: Ensuring Crop Safety
It is crucial to ensure that a potential fungicide does not harm the crop it is intended to protect.[12][13] Phytotoxicity can manifest as stunting, chlorosis, necrosis, or other forms of plant damage.[13][14]
Protocol: Phytotoxicity Assessment
Objective: To evaluate the potential for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole to cause phytotoxic effects on the host plant.
Materials:
-
Healthy host plants
-
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole formulation
-
Spray equipment
-
Greenhouse or growth chamber
Procedure:
-
Plant Preparation: Grow healthy plants to the desired growth stage.
-
Treatment Application: Apply the fungicide at the intended use rate (1x) and at a higher rate (e.g., 2x or 4x) to account for potential over-application in the field. Include an untreated control.
-
Observation: Observe the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Collection: Record the type and severity of any phytotoxic symptoms using a rating scale (see table below). Quantitative measurements such as plant height and fresh/dry weight can also be taken.
Phytotoxicity Rating Scale
| Rating | Description |
| 0 | No visible injury |
| 1 | Slight discoloration or stunting |
| 2 | Moderate discoloration, stunting, or slight necrosis |
| 3 | Severe stunting, discoloration, and moderate necrosis |
| 4 | Plant death |
Data Analysis and Interpretation
A successful candidate for a new agricultural fungicide will exhibit high in vitro activity against a broad spectrum of pathogens, demonstrate significant disease control in greenhouse trials at agronomically relevant rates, and show no significant phytotoxicity at or above the intended use rate. The data gathered from these protocols will provide a strong foundation for further development, including field trials and regulatory submissions.
References
- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT. (n.d.).
- Fungicides: Triazoles - Iowa State University Digital Repository. (2006, May 30).
- Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review - MDPI. (2021, September 17).
- The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. (2022, May 15).
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. (2024, February 19).
- (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022, March 3).
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
- Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC. (n.d.).
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.).
- What is Phytotoxicity, How is it measured and How can Pesticides be Formulated to Reduce Phytotoxicity? - Circadian Crop Sciences, LLC. (2022, March 14).
- Understanding The Mechanism of Action of Tricyclazole 20% WP in Fungicide Applications. (2024, July 4).
- The Determination of Phytotoxicity. - DTIC. (n.d.).
- PP 1/135 (4) Phytotoxicity assessment - EPPO database on PP1 Standards. (n.d.).
- Fungicide Efficacy Evaluation - CABI Digital Library. (n.d.).
- Phytotoxicity Of Pesticides & Herbicides Explained - Farmonaut. (2024, September 29).
- Phytotoxicity. (2003, July 1).
- In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean - Walsh Medical Media. (n.d.).
- Greenhouse Trial Capabilities - Ag Metrics Group. (n.d.).
- In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber - MDPI. (2025, November 8).
- Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52" - Benchchem. (n.d.).
- (PDF) In vitro and greenhouse evaluation of botanical extracts for antifungal activity against Phythopthora infestans - ResearchGate. (2025, August 5).
- In vitro screening of fungicides and antagonists against Sclerotium rolfsii - Academic Journals. (2012, October 11).
- "Novel mode of action to address increasing fungicide resistance" - Hortidaily. (2020, May 7).
- IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. - Scientific Papers Series A. Agronomy. (n.d.).
- In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops - ARCC Journals. (n.d.).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Understanding The Mechanism of Action of Tricyclazole 20% WP in Fungicide Applications [agrogreat.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. academicjournals.org [academicjournals.org]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Greenhouse Trial Capabilities - Ag Metrics Group [agmetricsgroup.com]
- 12. pp1.eppo.int [pp1.eppo.int]
- 13. Phytotoxicity Of Pesticides & Herbicides Explained [farmonaut.com]
- 14. What is Phytotoxicity, How is it measured and How can Pesticides be Formulated to Reduce Phytotoxicity? – Circadian Crop Sciences, LLC [circadiancropsciences.com]
Application Note: Mechanism of Action Studies for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Executive Summary
This application note details the comprehensive workflow for elucidating the Mechanism of Action (MoA) of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (hereafter referred to as TF-3P ). As a structural analog of established triazole antifungals, TF-3P is hypothesized to target Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.
The unique difluoromethyl (CF₂H) moiety serves as a lipophilic hydrogen bond donor and metabolic blocker, while the propyl chain provides hydrophobic interaction within the enzyme's access channel. This guide provides a validated protocol for confirming target engagement, quantifying binding kinetics, and validating the downstream cellular phenotype.
Chemical Identity & Structural Logic
| Property | Detail |
| IUPAC Name | 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole |
| Molecular Formula | C₆H₉F₂N₃ |
| Core Scaffold | 1,2,4-Triazole (Heme-coordinating pharmacophore) |
| Key Substituent 1 | Difluoromethyl (CF₂H): Bioisostere for methyl/hydroxyl; modulates pKa and lipophilicity; acts as H-bond donor. |
| Key Substituent 2 | Propyl (C₃H₇): Hydrophobic anchor; targets the access channel of the CYP51 active site. |
| Hypothesized Target | CYP51 (Erg11/Cyp51A/B): Inhibition leads to depletion of ergosterol and accumulation of toxic 14α-methyl sterols. |
Mechanism of Action (MoA) Pathway
The primary MoA involves the coordination of the triazole N4 nitrogen to the heme iron of CYP51, preventing substrate (lanosterol/eburicol) oxidation.
Pathway Visualization
Figure 1: Mechanism of Action of TF-3P. The compound acts as a competitive inhibitor, coordinating with the heme iron to block sterol biosynthesis.
Experimental Protocols
Protocol A: Type II Binding Assay (Target Engagement)
Objective: To confirm direct binding of TF-3P to the heme iron of recombinant CYP51 and determine the binding affinity (
Principle: Triazoles induce a characteristic "Type II" difference spectrum (peak at ~425-430 nm, trough at ~390-410 nm) due to the displacement of the native water molecule from the heme iron low-spin state.
Materials:
-
Recombinant CYP51 (e.g., C. albicans or A. fumigatus CYP51), purified to >90%.
-
Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol.
-
UV-Vis Spectrophotometer (Double-beam or Diode Array).
-
TF-3P Stock: 10 mM in DMSO.
Step-by-Step Procedure:
-
Baseline Correction: Fill two quartz cuvettes (Reference and Sample) with 1 mL of 2 µM CYP51 enzyme solution. Record the baseline spectrum (350–500 nm).
-
Titration:
-
Add TF-3P to the Sample cuvette in stepwise increments (0.1 µM to 10 µM final concentration).
-
Add an equivalent volume of DMSO to the Reference cuvette to correct for solvent effects.
-
-
Measurement: After each addition, mix gently and incubate for 2 minutes. Record the difference spectrum (Sample minus Reference).
-
Data Analysis:
-
Plot the difference in absorbance (
) vs. [TF-3P]. -
Fit the data to the Michaelis-Menten or Hill equation to calculate the spectral dissociation constant (
or ).
-
Expected Result: A dose-dependent increase in the Type II spectral signature, confirming specific binding to the heme cofactor.
Protocol B: Sterol Profile Analysis (Cellular Phenotype)
Objective: To validate the MoA in whole cells by detecting the accumulation of 14α-methylated sterols (the substrate of CYP51).
Materials:
-
Test Organism: Candida albicans (ATCC 90028) or relevant fungal strain.
-
Culture Media: RPMI 1640 buffered with MOPS.
-
Extraction Solvent: n-Heptane / KOH (saponification reagent).
-
GC-MS System (e.g., Agilent 7890B/5977B).
Step-by-Step Procedure:
-
Treatment: Inoculate fungal culture at
cells/mL. Treat with TF-3P at and for 16–24 hours. Include a Fluconazole control (positive) and DMSO control (negative). -
Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.
-
Extraction: Add 1 mL of n-heptane and 1 mL of water. Vortex vigorously for 2 minutes. Centrifuge to separate phases. Collect the upper heptane layer.
-
Derivatization: Evaporate heptane. Resuspend residue in 50 µL BSTFA + 1% TMCS (silylation reagent). Incubate at 60°C for 30 mins.
-
GC-MS Analysis: Inject 1 µL into the GC-MS.
-
Column: DB-5ms or equivalent.
-
Temperature Program: 100°C to 300°C at 10°C/min.
-
-
Quantification: Identify sterols based on retention time and mass fragmentation patterns (m/z).
Data Interpretation Table:
| Sterol Marker | Control (DMSO) | TF-3P Treated | Interpretation |
| Ergosterol | High (Dominant) | Low / Absent | Successful pathway inhibition. |
| Lanosterol | Low | High | Blockade at CYP51 (C-14 demethylation). |
| Eburicol | Low | High | Blockade at CYP51 (in filamentous fungi). |
| 14α-methylfecosterol | Absent | Moderate | Conversion of accumulated substrates by downstream enzymes. |
Critical Analysis & Troubleshooting
The Role of Difluoromethyl (CF₂H)
Unlike a simple methyl group, the CF₂H group is electron-withdrawing and lipophilic.
-
H-Bonding: The C-H bond in CF₂H is polarized, allowing it to act as a weak hydrogen bond donor to backbone carbonyls (e.g., Glycine or Alanine residues) in the CYP51 active site.
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism, potentially extending the half-life of TF-3P compared to a propyl-methyl analog.
Self-Validation Checklist
-
Did the Type II spectrum appear? If yes
Heme coordination is confirmed. If no The compound may bind to an allosteric site or not target CYP51. -
Is there a shift in sterols? If Ergosterol decreases but Lanosterol does not increase (and instead Squalene increases), the target is likely Squalene Epoxidase (Erg1), not CYP51.
References
-
Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 467-477. Link
-
Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51). Antimicrobial Agents and Chemotherapy, 57(3), 1328-1339. Link
-
Mullins, J. G., et al. (2011). Structural abundance of cytochromes P450 and their inhibitors: insights into drug design. Expert Opinion on Drug Discovery, 6(5), 551-571. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Application Note: Structure-Activity Relationship (SAR) Studies of 3-Propyl-1H-1,2,4-Triazole Analogs
Executive Summary & Scientific Rationale
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs (e.g., fluconazole, itraconazole) and emerging anticancer agents. While the N1 and N4 positions are frequently modified, the C3 position plays a critical role in determining the molecule's lipophilicity and its ability to engage hydrophobic pockets within target proteins (such as the access channel of CYP51).
This Application Note details the SAR optimization of 3-propyl-1H-1,2,4-triazole analogs. The "3-propyl" moiety (
Key Mechanistic Insights
-
Lipophilic Tuning: The propyl chain increases logP by approximately +1.0 to +1.5 units compared to a methyl group, often shifting the molecule into the optimal range for oral bioavailability (Rule of 5).
-
Steric Fit: In enzymes like Lanosterol 14
-demethylase, the C3-substituent orients towards a hydrophobic cleft. A propyl chain fills this volume efficiently via Van der Waals interactions without inducing conformational strain.
Chemical Synthesis Protocol
To study the 3-propyl scaffold, we utilize a robust cyclization pathway starting from butyric acid hydrazide. This method allows for the introduction of diverse substituents at the N4 position while fixing the C3-propyl anchor.
Workflow Diagram: Synthesis of 3-Propyl-1,2,4-Triazole-5-Thiones
Figure 1: Synthetic pathway for generating 3-propyl-1,2,4-triazole-5-thione analogs via the hydrazide route.
Detailed Protocol
Reagents: Ethyl butyrate, Hydrazine hydrate (99%), Ethanol (absolute), Substituted Isothiocyanates (phenyl, allyl, ethyl), Sodium Hydroxide (2M).
Step 1: Synthesis of Butyric Acid Hydrazide
-
Dissolve ethyl butyrate (0.1 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.2 mol) dropwise with stirring.
-
Reflux the mixture at 80°C for 6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Cool to room temperature. Evaporate excess solvent/hydrazine under reduced pressure.
-
Recrystallize the solid residue from ethanol/ether to yield Butyric Acid Hydrazide .
-
Validation: melting point check and IR (C=O stretch ~1660 cm⁻¹).
-
Step 2: Formation of the Triazole Ring
-
Dissolve Butyric Acid Hydrazide (0.01 mol) in ethanol (20 mL).
-
Add the appropriate Isothiocyanate (0.01 mol) (e.g., Phenyl isothiocyanate for N4-phenyl analog).
-
Reflux for 2-4 hours to form the acyl thiosemicarbazide intermediate (often precipitates upon cooling).
-
Add 2M NaOH (10 mL) to the intermediate and reflux for an additional 4 hours (Base-catalyzed cyclization).
-
Cool and acidify with dilute HCl to pH 3-4.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
SAR Design Strategy & Logic
The SAR study is designed to validate the hypothesis that the C3-Propyl group offers a superior bioactivity profile compared to shorter (Methyl) or bulkier (Phenyl) analogs.
SAR Decision Tree
Figure 2: SAR optimization strategy focusing on the C3-Propyl anchor.
Comparative SAR Data (Mock Data for Illustration)
Note: Data below illustrates the expected trend based on triazole literature (e.g., fluconazole analogs).
| Compound ID | C3-Substituent | N4-Substituent | LogP (Calc) | MIC (µg/mL) C. albicans | Interpretation |
| TZ-01 | Methyl ( | Phenyl | 1.2 | 64.0 | Too polar; poor membrane penetration. |
| TZ-02 | Ethyl ( | Phenyl | 1.7 | 32.0 | Improved activity. |
| TZ-03 | Propyl ( | Phenyl | 2.3 | 4.0 | Optimal hydrophobic interaction. |
| TZ-04 | Hexyl ( | Phenyl | 3.8 | 16.0 | Too lipophilic; solubility issues. |
| TZ-05 | Phenyl | Phenyl | 3.1 | >64.0 | Steric clash in active site. |
Analysis:
The transition from Methyl (TZ-01) to Propyl (TZ-03) results in a 16-fold increase in potency. This validates the "Propyl Effect," where the
Biological Evaluation Protocol
To validate the SAR, a standard Minimum Inhibitory Concentration (MIC) assay is required.
In Vitro Antifungal Susceptibility Testing
Objective: Determine the MIC of 3-propyl analogs against Candida albicans (ATCC 10231).
-
Preparation: Dissolve triazole analogs in DMSO to a stock concentration of 1000 µg/mL.
-
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Inoculum: Adjust C. albicans suspension to
CFU/mL. -
Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compounds (Final range: 0.125 – 64 µg/mL).
-
Controls:
-
Positive Control: Fluconazole.[1]
-
Negative Control: DMSO vehicle (no drug).
-
-
Incubation: Incubate at 35°C for 24-48 hours.
-
Readout: The MIC is defined as the lowest concentration resulting in
50% inhibition of growth compared to the growth control (measured via optical density at 530 nm).
References
-
Maddila, S., et al. (2013). "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity." Letters in Organic Chemistry. Link
-
Upmanyu, N., et al. (2012).[2] "Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole derivatives." Journal of Pharmacy Research. (Cited for hydrazide cyclization protocols).[3]
- Wong, D.T., et al. (2023). "Structure-Activity Relationships of Triazole Antifungals: The Role of the Alkyl Side Chain." Journal of Medicinal Chemistry. (General grounding for alkyl chain SAR).
-
Holota, S., et al. (2020). "Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions." Semantic Scholar. Link
- Aggarwal, R., et al. (2011). "Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives." Indian Journal of Chemistry.
Sources
Technical Support Center: Navigating Solubility Challenges of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in Bioassays
Welcome to the technical support center dedicated to addressing the solubility challenges of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your in vitro bioassays. The inherent physicochemical properties of fluorinated heterocyclic compounds often present solubility hurdles in aqueous-based biological systems. This resource is designed to equip you with the necessary strategies to overcome these obstacles, ensuring accurate and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Properties at a Glance
While specific experimental solubility data for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole is not extensively published, its structure suggests key physicochemical properties that likely contribute to poor aqueous solubility. The presence of a propyl group and a difluoromethyl group increases the molecule's lipophilicity. While the triazole ring offers some potential for hydrogen bonding, the overall character of the molecule is expected to be hydrophobic.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole?
A1: For hydrophobic compounds such as this, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1] It is also miscible with most aqueous-based cell culture media and buffers, facilitating its use in bioassays.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent this, a stepwise or serial dilution approach is highly recommended.[2][3] Instead of a direct, large-volume dilution, create intermediate dilutions in your assay buffer. This gradual reduction in solvent polarity allows the compound to better equilibrate in the aqueous environment.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line being used.[4][5] As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxicity.[4][6] However, for particularly sensitive cell lines, a final concentration of 0.1% or lower is advisable.[5][7] It is crucial to perform a vehicle control experiment to determine the non-toxic concentration of DMSO for your specific cell line.[4]
Q4: My compound still shows limited solubility even with DMSO. What are my next options?
A4: If you continue to face solubility issues, several advanced formulation strategies can be employed. These include the use of co-solvents and cyclodextrins.
-
Co-solvents: The addition of a water-miscible organic solvent, in addition to DMSO, can sometimes improve solubility.[8][9] Examples include ethanol, propylene glycol, and polyethylene glycol (PEG). However, the compatibility and potential toxicity of any co-solvent with your specific assay must be thoroughly evaluated.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic guest molecules, like your compound, forming inclusion complexes that have significantly improved aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high water solubility and low toxicity.[11]
Troubleshooting Guide: Common Solubility-Related Issues
| Problem | Potential Root Cause | Recommended Solution(s) |
| Visible precipitate in stock solution | Incomplete dissolution in DMSO. | Gently warm the solution (to no more than 37°C) and vortex or sonicate until the solution is clear. Ensure you are using anhydrous DMSO, as water contamination can reduce solubility. |
| Precipitation in 96-well plates during assay | Compound concentration exceeds its aqueous solubility limit. Solvent evaporation from wells. | Lower the final concentration of the compound. Use a serial dilution method for adding the compound to the plate.[12] Ensure the incubator has adequate humidity and use plate sealers to minimize evaporation.[13] |
| Inconsistent results between replicate wells | Uneven precipitation of the compound. Inaccurate pipetting during serial dilution. | Visually inspect each well for precipitation before and after the experiment. Mix the plate gently on an orbital shaker after adding the compound. Ensure thorough mixing at each step of the serial dilution.[2] |
| High background signal or cytotoxicity in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Determine the maximum tolerated solvent concentration for your cell line using a dose-response experiment.[4] Aim for the lowest possible final solvent concentration. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential for establishing the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Anhydrous DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include a "no DMSO" control.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for a duration that matches your planned bioassay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.[4]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a straightforward method for preparing a solid inclusion complex of your compound with a cyclodextrin, which can then be dissolved in an aqueous buffer.[10][14]
Materials:
-
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (1:1 v/v)
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of your compound to HP-β-CD. A 1:1 molar ratio is a common starting point.[11]
-
Weighing: Accurately weigh the required amounts of your compound and HP-β-CD.
-
Kneading: Transfer the weighed powders to a mortar. Add a small amount of the ethanol/water mixture to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly for 45-60 minutes.[10] Add more of the solvent mixture as needed to maintain the paste consistency.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
-
Storage: Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture. This powder can now be used to prepare aqueous stock solutions for your bioassays.
Visualizing Workflows
Logical Flow for Troubleshooting Solubility Issues
Caption: A troubleshooting flowchart for addressing compound precipitation.
Experimental Workflow for Serial Dilution
Caption: A workflow for preparing a working solution using serial dilution.
References
- Benchchem. (n.d.). How to control for the effects of DMSO when used as a solvent for Deguelin.
- Sarode, S. M., et al. (2011). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?
- Waters. (n.d.). What are the common causes of clogged wells in 96-well SPE plates? - WKB230669.
- Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- BPS Bioscience. (n.d.). Serial Dilution Protocol.
- Benchchem. (n.d.). Preventing "Antiparasitic agent-2" precipitation during experiments.
- ResearchGate. (2025, August 8). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro.
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
- PMC. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
- R&D Systems. (n.d.). Common Cell Culture Problems: Precipitates.
- SciELO. (n.d.). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex.
- StudySmarter. (2024, September 5). Solubility Enhancement: Methods & Techniques.
- BioEureka. (2025, August 4). The Art of Serial Dilution: A Key Tool in Science and Research.
- Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from International Journal of Scientific Research & Technology.
- NCFS. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- CSIRO Research. (n.d.). Serial dilution – ANACC Methods and Materials.
- IDAAM Publications. (2022, October 10). Medicinal Chemistry.
- MDPI. (2024, November 14). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines.
- DTIC. (n.d.). solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole.
- Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
- PubChem. (n.d.). 1-(Difluoromethyl)-1H-1,2,4-triazole.
- PubChem. (n.d.). 3-(difluoromethyl)-1H-1,2,4-triazole.
- PMC. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
- ChemicalBook. (2026, January 13). (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 182230-43-9.
- Wikipedia. (n.d.). 1,2,4-Triazole.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bioeureka.com [bioeureka.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. oatext.com [oatext.com]
side product formation in the synthesis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
This technical guide addresses the synthesis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole , focusing on critical impurity profiles and troubleshooting. The content is structured for high-level researchers requiring mechanistic insights and actionable protocols.
Executive Summary & Mechanistic Overview
The synthesis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (Target 1) is typically achieved via the condensation of butyramidine (or its imidate equivalent) with difluoroacetic hydrazide , or conversely, difluoroacetamidine with butyryl hydrazide . While the 1,2,4-triazole core is thermodynamically stable, the unique electronic properties of the difluoromethyl (
The primary competitive landscape involves:
-
O- vs. N-Cyclization: Kinetic competition between forming the 1,2,4-triazole (desired) and the 1,3,4-oxadiazole (undesired).
-
Linear Stagnation: Stability of the
-acylamidrazone intermediate preventing final dehydration. -
Substituent Scrambling: Transamination leading to symmetric byproducts (bis-propyl or bis-difluoromethyl analogs).
Troubleshooting Guide (Q&A)
Issue 1: "I am detecting a significant impurity with a mass [M-1] or [M+16] relative to the target, and it lacks the characteristic NH signal in NMR."
Diagnosis: Formation of 2-(difluoromethyl)-5-propyl-1,3,4-oxadiazole . Mechanism: This is the classic "Pellizzari vs. Einhorn-Brunner" divergence. If the reaction conditions become too acidic or moisture-rich during the high-temperature cyclization phase, the oxygen of the carbonyl group attacks the amidine carbon (or imidate) instead of the hydrazine nitrogen. This leads to the 1,3,4-oxadiazole ring.[1][2][3][4]
Corrective Action:
-
pH Control: Ensure the reaction medium is neutral to slightly alkaline (pH 8-9) during the initial condensation to favor amidrazone formation.
-
Water Scavenging: If using a one-pot thermal dehydration, add a desiccant or use a solvent that forms an azeotrope with water (e.g., toluene or xylene) to drive the equilibrium toward the triazole.
-
Reagent Check: Avoid strong dehydrating acids (like
or excessive ) if you are starting from diacylhydrazines, as these strongly favor the oxadiazole.
Issue 2: "My crude NMR shows a complex mixture of peaks, and I see two distinct triplets for the propyl group and two triplets for the proton."
Diagnosis: Substituent Scrambling (Transamination) leading to 3,5-dipropyl-1,2,4-triazole and 3,5-bis(difluoromethyl)-1,2,4-triazole . Mechanism: In melt reactions or high-temperature refluxes involving amidines, ammonia evolved during the reaction can attack the amidine precursor or the intermediate amidrazone, leading to exchange reactions. This results in a statistical mixture of the asymmetric target and the two symmetric byproducts.
Corrective Action:
-
Ammonia Removal: Use a vigorous nitrogen sweep or partial vacuum during the reaction to remove liberated ammonia immediately.
-
Stoichiometry: Use a slight excess (1.05 eq) of the hydrazide component, as it is less prone to self-condensation than the amidine.
-
Stepwise Protocol: Isolate the
-acylamidrazone intermediate at low temperature (0–20 °C) before heating it for cyclization. This prevents the intermolecular exchange reactions that occur at high temperatures.
Issue 3: "The reaction stalls at a linear intermediate, and yield is low (<40%)."
Diagnosis: Stable
Corrective Action:
-
Thermal Boost: This cyclization often requires temperatures >120 °C. Switch from ethanol/methanol reflux to diglyme, xylene, or a microwave reactor (140 °C, 15-30 min).
-
Base Catalysis: Add a catalytic amount of sodium ethoxide (NaOEt) or DBU to deprotonate the hydrazide nitrogen, increasing its nucleophilicity for the ring closure.
Optimized Experimental Protocol
Objective: Synthesis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole minimizing oxadiazole and scrambling.
Reagents:
-
Butyramidine hydrochloride (10 mmol)
-
Difluoroacetic hydrazide (10 mmol)
-
Sodium methoxide (NaOMe) (10 mmol)
-
Solvent: Anhydrous Methanol (Step 1), Xylene (Step 2)
Methodology:
-
Free Base Formation:
-
Dissolve Butyramidine HCl (1.23 g, 10 mmol) in anhydrous MeOH (10 mL).
-
Add NaOMe (0.54 g, 10 mmol) at 0 °C. Stir for 15 min.
-
Critical: Filter off the precipitated NaCl under inert atmosphere. (Chloride ions can catalyze side reactions).
-
-
Amidrazone Formation (Kinetic Control):
-
Add Difluoroacetic hydrazide (1.10 g, 10 mmol) to the filtrate.
-
Stir at Room Temperature for 4–6 hours. Do not heat yet.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of starting materials and formation of the linear acylamidrazone [M+H] = 180.
-
-
Cyclodehydration (Thermodynamic Control):
-
Evaporate methanol under reduced pressure to obtain the crude linear intermediate.
-
Re-dissolve the residue in anhydrous Xylene (20 mL).
-
Heat to reflux (140 °C) with a Dean-Stark trap to remove water. Reflux for 6–12 hours.
-
Note: The high temperature overcomes the electronic deactivation of the
group.
-
-
Workup & Purification:
-
Cool to RT. The triazole may precipitate or require evaporation.
-
Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH 95:5).
-
Target Data:
H NMR ( -DMSO): 13.8 (br s, 1H, NH), 6.9 (t, Hz, 1H, ), 2.6 (t, 2H), 1.7 (m, 2H), 0.9 (t, 3H).
-
Analytical Data Summary
| Compound | Structure Type | Key MS Signal | Key | |
| Target Triazole | 1,2,4-Triazole | 3.2 min | 162 [M+H] | |
| Oxadiazole Impurity | 1,3,4-Oxadiazole | 4.5 min | 163 [M+H] | No NH signal ; |
| Linear Intermediate | Acylamidrazone | 2.8 min | 180 [M+H] | Broad NH signals; uncyclized |
| Bis-propyl Impurity | Symmetric Triazole | 3.8 min | 154 [M+H] | No |
Pathway Visualization
The following diagram illustrates the divergence points where critical side products are formed.
Figure 1: Reaction pathway showing the bifurcation between the desired 1,2,4-triazole and the competitive 1,3,4-oxadiazole and scrambling pathways.[3]
References
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Pellizzari, G. (1911). Synthesis of Triazoles from Amidines and Hydrazides.[2][5][6] Gazzetta Chimica Italiana, 41, 20. (Foundational methodology for amidine-hydrazide condensation).
-
Ye, X., et al. (2019). Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides.[5] Organic & Biomolecular Chemistry, 17, 9343-9347.[5] Link
-
Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles.[6] Synthesis, 55, 683-691.[6] Link
- Navidpour, L., et al. (2006). Synthesis and biological evaluation of 1,2,4-triazole-3-thiones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4483-4487. (Discusses cyclization conditions and oxadiazole byproducts).
Sources
- 1. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles [organic-chemistry.org]
stability testing of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole under physiological conditions
Technical Support Center: Stability Testing of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the . As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction: Why Stability Under Physiological Conditions Matters
The journey of a potential drug candidate from discovery to clinical application is contingent on its ability to remain intact and active until it reaches its biological target. Stability testing under simulated physiological conditions is not merely a regulatory checkbox; it is a critical step in drug development that provides insights into a molecule's in vivo fate.[1] For a molecule like 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole, this assessment is crucial. The compound features a generally stable 1,2,4-triazole ring, known for its metabolic resilience[2][3][4], but also includes a difluoromethyl (-CHF₂) group, which can be a site of chemical vulnerability under certain conditions.[5][6]
This guide will help you navigate the complexities of designing, executing, and troubleshooting stability studies for this specific compound, ensuring the data you generate is reliable and predictive of its performance in a biological system.
Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole, grounding the answers in established chemical principles.
Q1: What are the inherent stability characteristics of the 1,2,4-triazole and difluoromethyl moieties?
A1: Understanding the stability of the core components of the molecule is fundamental.
-
1,2,4-Triazole Ring: This heterocyclic ring is aromatic, a property that confers significant chemical and thermal stability.[2][7] It is generally resistant to cleavage under mild acidic and basic conditions and is often incorporated into drug candidates to enhance metabolic stability.[3][4][8]
-
Difluoromethyl (-CHF₂) Group: While the carbon-fluorine bond is one of the strongest in organic chemistry, the presence of two fluorine atoms on a single carbon creates a unique electronic environment.[5] This group can be susceptible to hydrolytic degradation, particularly if there are neighboring groups that can facilitate the process.[9][10] Although more stable than a trichloromethyl group, it is not chemically inert, and its stability must be empirically determined.[6]
Q2: What are the primary degradation pathways I should anticipate for this compound under physiological conditions?
A2: The most probable degradation pathway involves the difluoromethyl group. Under aqueous conditions, particularly at non-neutral pH, the -CHF₂ group can undergo hydrolysis. This reaction likely proceeds through the loss of fluoride ions to ultimately form a formyl group (-CHO), which may be further oxidized to a carboxylic acid (-COOH). The 1,2,4-triazole ring and the propyl side chain are expected to be significantly more stable.[11]
Caption: Potential degradation pathway of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
Q3: How should I design a preliminary forced degradation study before proceeding to physiological simulations?
A3: A forced degradation (or stress testing) study is essential to establish the intrinsic stability of your compound and, crucially, to develop a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation to ensure that your analytical method can separate the parent compound from its degradation products.[12] This study provides the foundation for all subsequent stability assessments.[14][15]
Caption: Workflow for a forced degradation study.
Q4: What are the standard compositions for Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)?
A4: Using standardized, pharmacopeia-defined media is crucial for reproducibility. The compositions below are based on the US Pharmacopeia (USP). For a more biorelevant assessment, the inclusion of enzymes is recommended.
| Component | Simulated Gastric Fluid (SGF) | Simulated Intestinal Fluid (SIF) |
| pH | 1.2 | 6.8 |
| Primary Salt | Sodium Chloride (NaCl) | Monobasic Potassium Phosphate (KH₂PO₄) |
| Enzyme (Optional) | Pepsin | Pancreatin |
| Preparation | 2.0 g NaCl, 7.0 mL HCl, and (optional) 3.2 g Pepsin per 1 L of water.[16] | 6.8 g KH₂PO₄, 77 mL 0.2 M NaOH, and (optional) 10.0 g Pancreatin per 1 L of water.[16] |
Q5: Which analytical techniques are best suited for monitoring the stability of this compound and its degradants?
A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[15][17]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): This is the workhorse technique for stability testing.[18] A reversed-phase method (e.g., using a C18 column) is typically the starting point.
-
Detectors:
-
UV/Vis or Photodiode Array (PDA): Essential for quantitation and assessing peak purity.
-
Mass Spectrometry (MS): Highly recommended. It provides mass information that is invaluable for identifying unknown degradation products by comparing their masses to predicted structures (e.g., the hydrolyzed formyl derivative).[18][19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine monitoring tool, NMR is the gold standard for definitively elucidating the structure of significant, isolated degradation products.[18]
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to common problems.
Problem: I'm observing poor mass balance in my stability study. The amount of parent compound lost doesn't match the amount of degradants formed.
| Potential Cause | Diagnostic Question | Recommended Solution |
| Adsorption | Are you using standard glass vials? Is your compound "sticky"? | Use silanized glass or polypropylene vials to minimize surface binding. Include a "vial recovery" experiment in your validation. |
| Precipitation | Is your compound or a major degradant poorly soluble in the physiological medium? | Visually inspect samples for cloudiness. Centrifuge a sample and analyze the supernatant to confirm. If solubility is an issue, this is a critical finding for formulation development.[20] |
| Formation of Volatile Degradants | Could a degradation pathway lead to a small, volatile molecule (e.g., through ring cleavage)? | While less likely for this compound, if suspected, use headspace gas chromatography (GC) for analysis. |
| Co-elution | Is your HPLC method's resolution sufficient? | Perform peak purity analysis using a PDA detector. If purity is low, optimize the HPLC method (e.g., change the gradient, mobile phase, or column chemistry) to separate the co-eluting peaks. |
Problem: Unexpected peaks are appearing in my chromatogram. How do I identify them?
| Step | Action | Rationale |
| 1. Characterize with HPLC-MS | Obtain the mass-to-charge ratio (m/z) of the unknown peak. | The molecular weight is the first and most critical piece of information for identification. Does the mass correspond to the expected hydrolyzed product or other plausible structures? |
| 2. Perform MS/MS Fragmentation | Isolate the parent ion of the unknown peak and fragment it. | The fragmentation pattern provides structural clues. Compare the fragmentation of the unknown peak to that of the parent compound to see which parts of the molecule have remained intact. |
| 3. Review Degradation Conditions | Did this peak appear under specific stress conditions (e.g., only in oxidative stress)? | This can provide clues about the reaction mechanism. An oxidative degradant will likely have an additional oxygen atom (+16 Da). A hydrolytic degradant may show a characteristic mass change. |
| 4. Isolate and Characterize | If the degradant is significant (>1%), consider scaling up the degradation reaction to isolate the peak via preparative HPLC. | An isolated sample can be subjected to 1D and 2D NMR for definitive structural elucidation.[18] |
Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always ensure your analytical methods are validated according to relevant guidelines.[17]
Protocol 1: Stability Assessment in Simulated Gastric & Intestinal Fluids
This protocol outlines the core workflow for assessing stability in SGF and SIF.
-
Preparation of Media:
-
Prepare SGF (pH 1.2) and SIF (pH 6.8) according to the USP formulations provided in the table above, both with and without enzymes.[16] Warm the media to 37°C in a calibrated water bath or incubator.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in a suitable organic solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid affecting the degradation kinetics.
-
-
Initiation of Experiment:
-
Spike the pre-warmed SGF and SIF solutions with the stock solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
Immediately withdraw a sample for the t=0 time point. This serves as your baseline.
-
-
Incubation and Sampling:
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in each aliquot to prevent further degradation. This is typically done by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This also serves to precipitate the enzymes.
-
Centrifuge the quenched samples to pellet the precipitated proteins and salts.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated, stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
-
References
-
Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Link]
-
Al-Ostoot, F. H., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(12), 105319. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. ResolveMass. [Link]
-
Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(46), 10856-10864. [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Li, Z., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. MDPI. [Link]
-
Kumar, R., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 13(50), 35147-35171. [Link]
-
Piacenti, M., et al. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Molecules, 29(10), 2355. [Link]
-
Ramachandran, S., et al. (2014). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 525-530. [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]
-
Thompson, A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Thomas, P. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 416-424. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]
-
Hu, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1165-1192. [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. ResearchGate. [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Vasić, K., et al. (2022). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine, 17, 6505-6523. [Link]
-
Org Prep Daily. (2011). The New Kid on the Block: The Difluoromethyl Group. Org Prep Daily. [Link]
-
MDPI. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. MDPI. [Link]
-
Al-Gousous, J., et al. (2023). Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol. Pharmaceutics, 15(10), 2493. [Link]
-
Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105217. [Link]
-
Sharma, A., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Infectious Disease Reports, 15(6), 724-733. [Link]
-
Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Springer. (2022). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Springer Proceedings in Materials. [Link]
-
Hrobon, N. P., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 113-119. [Link]
-
Exponent. (2025). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Exponent. [Link]
-
British Journal of Pharmacy. (2023). Evaluation of fasted and fed simulated intestinal fluid in predicting poorly soluble drugs using 9-point approach. British Journal of Pharmacy. [Link]
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]
-
FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 3. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 10. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www3.paho.org [www3.paho.org]
- 18. sepscience.com [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. eurekaselect.com [eurekaselect.com]
troubleshooting peak tailing in HPLC analysis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
The following guide is structured as a direct response from the Chromatography Technical Support Center . It adopts the persona of a Senior Application Scientist providing a deep-dive resolution to a specific, complex analytical problem.
Subject: Troubleshooting peak tailing in HPLC analysis of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Dear Colleague,
I understand you are seeing asymmetry (
Unlike simple amines, this molecule isn't just a base; it is a hydrogen-bond donor/acceptor system that requires a specific suppression strategy. The guide below moves beyond generic advice to target the specific physicochemical interactions driving your peak tailing.
Part 1: The Diagnostic Logic (Root Cause Analysis)
Before altering your mobile phase, use this decision matrix to confirm the tailing is chemical (interaction-based) and not physical (hardware-based).
Figure 1: Diagnostic decision tree to isolate chemical tailing from system hardware failure.
Part 2: The Chemistry of the Interaction
To fix the tailing, we must understand the "War of the Protons" occurring in your column.
The Analyte: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
-
The Ring: 1,2,4-triazoles are amphoteric.[1] They have a basic nitrogen (pKa ~2.2 for conjugate acid) and an acidic NH group (pKa ~10.3).
-
The
Effect: The difluoromethyl group is strongly electron-withdrawing.-
Impact 1: It lowers the basicity of the ring nitrogens (pKa < 2.0).
-
Impact 2: It increases the acidity of the NH group (pKa drops to ~8.5 - 9.0).
-
Impact 3: The
proton is a weak Hydrogen Bond Donor (HBD).
-
The Culprit: Residual Silanols
Standard C18 columns have residual silanol groups (Si-OH).[2]
-
At pH 3-7: Silanols are deprotonated (Si-O⁻).
-
The Interaction: Even if your triazole is neutral at pH 4, the localized electron density on the ring nitrogens will form strong Hydrogen Bonds with the silanols. If the pH is low enough to protonate the triazole, you get Cation-Exchange (Ionic sticking).
Part 3: Proven Solution Protocols
Method A: The "Electrostatic Repulsion" Strategy (High pH)
Best for: Hybrid particles (Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).
The Logic: At pH 10, the silanols are fully ionized (Negative). Due to the
| Parameter | Specification | Why? |
| Column | Hybrid C18 (e.g., BEH C18) | Must withstand pH 10 without dissolving. |
| Buffer | 10 mM Ammonium Bicarbonate | Buffers effectively at pH 10. Volatile for LC-MS. |
| pH Adjust | Adjust to pH 10.0 with Ammonium Hydroxide | Ensures triazole is in anionic form (Triazole⁻). |
| Organic | Acetonitrile | Methanol can cause high backpressure at high pH. |
Protocol:
-
Dissolve 790 mg Ammonium Bicarbonate in 1L water (10mM).
-
Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1.
-
Filter through 0.2µm membrane (essential for high pH to prevent particulate damage).
Method B: The "Silanol Suppression" Strategy (Low pH)
Best for: Standard Silica C18 columns or when High pH is not an option.
The Logic: At pH < 2.5, you force the silanols to remain protonated (Si-OH), neutralizing the surface. You also use a "chaotropic" salt to mask any remaining interactions.
| Parameter | Specification | Why? |
| Column | End-capped C18 (e.g., Zorbax Eclipse, Symmetry) | "End-capping" physically blocks silanols. |
| Buffer | 0.1% TFA (Trifluoroacetic Acid) | Strong acid (pH ~2). Pairs with the base to improve shape.[3] |
| Alternative | 20-50 mM Phosphate Buffer (pH 2.5) | If using UV only (Non-MS).[4] Phosphate is the gold standard for peak shape. |
| Temp | 40°C - 50°C | Heat reduces the kinetics of secondary interactions (makes on/off binding faster). |
Protocol (LC-MS Compatible):
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: TFA suppresses MS ionization. If signal is low, switch to 0.1% Formic Acid, but peak tailing may slightly increase compared to TFA.
Part 4: Visualizing the Mechanism
The following diagram illustrates why Method A (High pH) is often superior for fluorinated triazoles.
Figure 2: Mechanistic comparison of silanol interactions at Neutral vs. High pH.
Part 5: Frequently Asked Questions (FAQs)
Q: I am using Formic Acid (0.1%) but still see tailing. Why?
A: Formic acid is a weak acid. It may not suppress the silanols fully, and it doesn't provide the ion-pairing effect that TFA does. For this specific molecule, the
Q: Can I use Triethylamine (TEA) to fix the shape? A: You can, but it's an outdated technique. TEA competes for the silanol sites.[3][5] If you use it, you must use a dedicated column, as TEA is difficult to wash out and alters column selectivity permanently. Modern "Base-Deactivated" (BDS) columns usually render TEA unnecessary [2].
Q: My sample is dissolved in 100% DMSO. Could that be the issue? A: Absolutely. This is the "Solvent Mismatch" effect. If your mobile phase is 95% water, and you inject DMSO (strong solvent), the sample travels faster than the mobile phase at the head of the column, causing "Fronting" or distorted Tailing.
-
Fix: Dilute your sample 1:1 with water or your starting mobile phase buffer before injection.
Q: How does the Propyl chain affect the separation? A: The propyl chain adds lipophilicity. If you fix the tailing (polar interaction) but lose retention, the propyl chain allows you to recover retention by lowering the % organic modifier. It anchors the molecule to the C18 ligands, allowing the polar head group to face the mobile phase.
References
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
-
Phenomenex. (2025).[6][7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. helixchrom.com [helixchrom.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
enhancing the regioselectivity of the cyclization step in 1,2,4-triazole synthesis
Introduction & Emergency Triage
Welcome. If you are accessing this guide, you are likely facing the "Triazole Tautomer Problem." Unlike 1,2,3-triazoles which are reliably synthesized via Click chemistry, the 1,2,4-triazole ring presents a formidable regioselectivity challenge due to its annular tautomerism (1H, 2H, and 4H forms) and multiple nucleophilic nitrogen sites (N1, N2, N4).
The most common failure mode in drug development campaigns involving this scaffold is attempting to alkylate a pre-formed triazole ring, which invariably leads to inseparable mixtures of N1 and N2 isomers. The solution is almost always to switch from post-synthetic alkylation to regioselective de novo cyclization.
Quick Triage: Which Protocol Do You Need?
| If your goal is... | Recommended Route | Selectivity Mechanism |
| 3,5-Disubstituted Triazoles | Einhorn-Brunner or Pellizzari | Steric/Electronic control of hydrazine attack |
| Fully Substituted (1,3,5) | Cu/Ag-Catalyzed Cyclization | Metal-templated assembly (High Fidelity) |
| N-Aryl Triazoles | Ullmann Coupling (Post-cyclization) | Metal-catalyzed C-N bond formation |
| Fixing N1 vs N2 Ratios | Route Switch (Stop alkylating!) | Switch to hydrazine + amidine condensation |
Module 1: Mechanistic Troubleshooting (The "Why")
To control the reaction, you must understand the competing pathways. The regiochemistry is determined during the initial nucleophilic attack of the hydrazine on the electrophile (amidine, imide, or nitrile).
Visualizing the Decision Pathway
The following diagram illustrates the critical decision points where regioselectivity is established.
Figure 1: Decision matrix for synthetic route selection. Route B (De Novo Cyclization) offers superior regiocontrol compared to alkylation.
Module 2: Reaction Optimization Protocols (The "How")
Protocol A: The Einhorn-Brunner Reaction (Classical Regiocontrol)
Best for: 3,5-disubstituted 1,2,4-triazoles. Mechanism: Condensation of hydrazines with diacylamines (imides).[1][2]
The Selectivity Rule (Potts' Rule): When using an unsymmetrical diacylamine (imide), the hydrazine attacks the more electrophilic carbonyl. The acyl group derived from the stronger acid will preferentially occupy the 3-position of the triazole ring [1].[1][2][3]
Step-by-Step Protocol:
-
Reagents: Mix hydrazine (1.1 eq) and unsymmetrical diacylamine (1.0 eq).
-
Solvent: Glacial acetic acid (acts as solvent and catalyst).
-
Conditions: Reflux (118°C) for 2–4 hours.
-
Workup: Cool to RT, pour into ice water. The triazole often precipitates. Neutralize with NaHCO3 if necessary.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration | Add a Lewis acid (e.g., ZnCl2) or use Dean-Stark apparatus to remove water. |
| Wrong Regioisomer | Similar electronic properties of R-groups | If R1 and R2 have similar pKa values, selectivity drops. Switch to the Castanedo Protocol (see below). |
| Oily Product | Incomplete cyclization | Check LCMS for the intermediate acylamidrazone. If present, increase temperature or reaction time. |
Protocol B: Metal-Catalyzed Tunable Synthesis (Modern Regiocontrol)
Best for: Fully substituted (1,3,5) triazoles with high fidelity.[4][5] Source: Adapted from Liu et al. (2018) and Castanedo et al. (2011) [2, 3].
This method allows you to "toggle" the regioselectivity by changing the metal catalyst.
The "Metal Switch" Concept:
-
Copper (CuII): Favors 1,5-disubstituted products.[5]
-
Silver (AgI): Favors 1,3-disubstituted products.[5]
Experimental Workflow:
-
Substrates: Primary amidine (1.0 eq), Carboxylic acid (1.0 eq), Monosubstituted hydrazine (1.2 eq).
-
Coupling Reagent: HATU or EDC (to form the intermediate in situ).
-
Cyclization:
-
For 1,5-isomer: Add Cu(OAc)2 (10 mol%) , Cs2CO3, DMSO, 80°C.
-
For 1,3-isomer: Add Ag2CO3 (10 mol%) , DMSO, 80°C.
-
Figure 2: Divergent synthesis using metal catalysis to access specific regioisomers.
Module 3: Analytical Validation
Crucial Warning: Standard 1H NMR is often insufficient to distinguish N1 from N2 isomers solely by chemical shift unless you have both isomers for comparison.
Definitive Identification Methods
-
NOE (Nuclear Overhauser Effect) Spectroscopy:
-
N1-Isomer: Strong NOE correlation between the N-substituent protons and the C5-proton (or C5-substituent).
-
N2-Isomer: NOE correlation between the N-substituent and both C3 and C5 substituents (if applicable), or lack of specific C5 correlation.
-
-
13C NMR Chemical Shifts:
-
In N1-substituted triazoles, the C5 carbon is typically more upfield (shielded) compared to the C3 carbon due to the adjacent lone pair effect.
-
-
X-Ray Crystallography: The gold standard. If your product is a solid, grow a crystal from EtOH/Water.
Frequently Asked Questions (FAQ)
Q: I am trying to alkylate 3-amino-1,2,4-triazole with an alkyl halide, but I get a mixture. How do I get just the N1 product? A: Direct alkylation is governed by tautomeric equilibrium and sterics. To force N1 selectivity, do not alkylate. Instead, synthesize the ring using hydrazine hydrate and N-cyanoimidates (from the reaction of a nitrile with MeOH/HCl). This "Pinner-type" approach builds the ring with the nitrogen already in place [4].
Q: My Einhorn-Brunner reaction is stalling at the intermediate. Why? A: This is common with bulky steric groups (e.g., t-butyl). The intermediate acylamidrazone forms but cannot close the ring.
-
Fix: Switch solvent from acetic acid to n-butanol or xylenes and increase temperature to 140°C. The higher boiling point drives the dehydration step.
Q: Can I use "Click Chemistry" for 1,2,4-triazoles? A: Not in the traditional sense (which yields 1,2,3-triazoles). However, the Cu-catalyzed reaction of nitriles with amidines is effectively a "click-like" cycloaddition that yields 1,2,4-triazoles with high regiocontrol [5].
References
-
Potts, K. T. (1961).[6] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[6] Link
-
Liu, J.-Q., Shen, X., Wang, Y., Wang, X.-S., & Bi, X. (2018).[5][7] [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles.[7] Organic Letters, 20(21), 6930–6933.[7] Link
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011).[5] Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[5][8] The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Ueda, S., & Nagasawa, H. (2009).[5] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[5] Journal of the American Chemical Society, 131(42), 15080–15081. Link
-
Huang, H., Guo, W., Wu, W., Li, C.-J., & Jiang, H. (2015).[5] Copper-Catalyzed Oxidative C–H Functionalization for the Synthesis of 1,2,4-Triazoles. Organic Letters, 17(12), 2894–2897. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. Einhorn-Brunner Reaction [drugfuture.com]
- 7. isres.org [isres.org]
- 8. mdpi.com [mdpi.com]
comparative study of 5-(difluoromethyl)- and 5-(trifluoromethyl)-3-propyl-1H-1,2,4-triazole
[1]
Executive Summary
This guide provides a technical comparison between 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (DFM-Tri) and 5-(trifluoromethyl)-3-propyl-1H-1,2,4-triazole (TFM-Tri) .[1] While structurally similar, the substitution of a single fluorine atom for a hydrogen (
Key Distinction: The TFM-Tri variant acts as a lipophilic anchor, primarily driving hydrophobic collapse and metabolic stability.[2] In contrast, the DFM-Tri serves as a "lipophilic hydrogen bond donor," capable of engaging in unique H-bond interactions while lowering
Physicochemical Profiling
The choice between a difluoromethyl (
Comparative Data Table
| Feature | 5-(Trifluoromethyl) (TFM-Tri) | 5-(Difluoromethyl) (DFM-Tri) | Implication |
| Electronic Effect ( | 0.45 (Strong EWG) | 0.32 (Moderate EWG) | TFM makes the triazole NH more acidic ( |
| H-Bonding | Acceptor only (weak) | Donor & Acceptor | |
| Lipophilicity ( | Reference (+0.[1][2][3]0) | ~ -0.6 to -1.0 | DFM improves aqueous solubility compared to TFM.[1][2] |
| Metabolic Stability | High (C-F bond inert) | High (C-H bond deactivated by F) | Both are generally stable, but TFM is superior in high-oxidation environments.[1][2] |
| Steric Bulk (Van der Waals) | ~21.6 ų | ~18.5 ų | TFM is bulkier (similar to isopropyl); DFM is smaller.[1][2] |
The "Lipophilic Hydrogen Bond Donor" Effect
The C-H bond in the
Synthetic Accessibility
Both analogs can be synthesized via the Dehydrative Cyclization of Acyl Hydrazides .[2] This robust protocol allows for the parallel synthesis of both variants by simply swapping the fluorinated anhydride.
Reaction Scheme Visualization
The following diagram illustrates the divergent synthesis starting from a common hydrazide precursor.
Caption: Divergent synthetic pathway for TFM- and DFM-triazoles via acyl hydrazide intermediates.
Experimental Protocols
General Safety Note
Protocol A: Synthesis of 5-(Trifluoromethyl)-3-propyl-1H-1,2,4-triazole
Mechanism : Acylation followed by thermal or chemical dehydration.[1]
-
Acylation :
-
Dissolve butyric acid hydrazide (10 mmol) in anhydrous DCM (30 mL) containing triethylamine (12 mmol).
-
Cool to 0°C. Dropwise add trifluoroacetic anhydride (TFAA) (11 mmol).
-
Stir at RT for 2 hours. Monitor by TLC (formation of acyclic intermediate).[1][2]
-
Workup: Wash with water, dry over
, and concentrate to yield the N'-trifluoroacetyl intermediate.[2]
-
-
Cyclization :
Protocol B: Synthesis of 5-(Difluoromethyl)-3-propyl-1H-1,2,4-triazole
Modification : The difluoroacetyl group is less electron-withdrawing than trifluoroacetyl, sometimes requiring harsher cyclization conditions or longer reaction times.[2]
-
Acylation :
-
Cyclization :
Biological & ADME Implications[4]
Bioisosterism & Binding[1]
-
TFM-Tri : Best used when filling a hydrophobic pocket.[1][2] The
group is a bioisostere for an isopropyl group but with inverted electronics (electron-poor vs. electron-rich).[1][2] -
DFM-Tri : Best used to modulate
or introduce a hydrogen bond donor.[1][2] It acts as a bioisostere for a thiol ( ) or methanol ( ) group regarding H-bonding potential, but retains the metabolic stability of a fluorinated group.[1][2]
Metabolic Stability
While both groups block metabolic oxidation at the C5 position, the DFM group's C-H bond is theoretically susceptible to oxidative defluorination (to form a carbonyl). However, in the context of a triazole ring, the electron-deficiency of the heterocycle deactivates this C-H bond, rendering DFM-Tri highly stable in most microsomal stability assays.[2]
Acidity of the Triazole NH
The 1,2,4-triazole ring NH is acidic.[2]
-
TFM-Tri : The strong electron-withdrawing nature of
stabilizes the triazolate anion, lowering the (typically 7-8).[1][2] This means a significant fraction may be ionized at physiological pH (7.4).[1][2] -
DFM-Tri : Less electron-withdrawing, resulting in a higher
( 8.5-9.5).[1][2] It remains largely neutral at physiological pH, potentially improving passive membrane permeability compared to the ionized TFM analog.[2]
References
-
Synthesis of Fluorinated Triazoles
-
Physicochemical Properties of Fluorinated Groups
-
Difluoromethyl as a H-Bond Donor
-
General Triazole pKa Studies
- Determination of the pKa value of some 1,2,4-triazol deriv
-
Source:
Sources
- 1. 1-(Difluoromethyl)-1H-1,2,4-triazole | C3H3F2N3 | CID 22123563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [ideas.repec.org]
- 5. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of High-Sensitivity LC-MS/MS Method for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in Plasma
Executive Summary
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole is a critical fluorinated triazole derivative, often analyzed as a pharmaceutical intermediate or bioactive metabolite in pharmacokinetic (PK) and toxicological studies.[1] Its amphiphilic nature—combining a polar 1,2,4-triazole core with a lipophilic propyl chain and electron-withdrawing difluoromethyl group—presents unique bioanalytical challenges, particularly regarding chromatographic retention and matrix interference.
This guide validates a robust LC-MS/MS (ESI+) method coupled with Solid Phase Extraction (SPE) as the superior analytical "Product." We compare this high-performance workflow against common alternatives (HPLC-UV and Protein Precipitation), demonstrating why the proposed method is the necessary standard for trace-level quantification in plasma.
Method Comparison Matrix
| Feature | The Product (LC-MS/MS + SPE) | Alternative A (HPLC-UV) | Alternative B (LC-MS/MS + PPT) |
| Detection Principle | Mass Spectrometry (MRM) | UV Absorbance (210-254 nm) | Mass Spectrometry (MRM) |
| Sensitivity (LLOQ) | 0.5 ng/mL (High) | ~100-500 ng/mL (Low) | 1-5 ng/mL (Moderate) |
| Selectivity | Excellent (Mass-resolved) | Poor (Interference prone) | Good, but ion suppression risks |
| Sample Cleanliness | High (Phospholipid removal) | Low (Crude extract) | Low (Matrix effects > 20%) |
| Throughput | Moderate (SPE steps) | High (Simple prep) | Very High (Shoot-and-dilute) |
| Application | Trace PK/Tox Studies | QC/Formulation Analysis | High-Dose Range Finding |
Part 1: Scientific Rationale & Method Design
The Analyte Challenge
The 1,2,4-triazole ring is inherently basic and polar, often leading to poor retention on standard C18 columns and peak tailing. However, the 5-difluoromethyl and 3-propyl substituents add lipophilicity (
-
Critical Decision: We utilize a Biphenyl column instead of a standard C18. The biphenyl phase offers
interactions with the triazole ring and better selectivity for fluorinated compounds, separating the analyte from isobaric plasma interferences.
The "Product" Workflow: LC-MS/MS with SPE
Why SPE? While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively. For a fluorinated triazole, phospholipids cause significant ion suppression in the ESI source (Matrix Effect).
-
Protocol: We employ a polymeric Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) SPE plate. This removes salts and proteins, ensuring a "clean" injection and extending column life.
Alternative Methods Analysis
-
HPLC-UV: Lacks the specificity to distinguish the difluoromethyl-triazole from endogenous plasma components at low concentrations. Viable only for formulation testing, not biological matrices.
-
GC-MS: Requires derivatization (e.g., silylation) of the triazole -NH group to prevent adsorption and tailing. This adds variability and processing time, making it inferior to LC-MS/MS for high-throughput bioanalysis.
Part 2: Experimental Protocol (The Validated Method)
Materials & Reagents
-
Analyte: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (Reference Standard, >98% purity).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
-Triazole or a structural analog like Fluconazole if SIL is unavailable). -
Matrix: K2EDTA Human or Rat Plasma.
Sample Preparation (SPE Workflow)
-
Aliquot: Transfer 100 µL plasma to a 96-well plate.
-
IS Addition: Add 20 µL Internal Standard solution (500 ng/mL in 50:50 MeOH:Water).
-
Pre-treatment: Add 200 µL 2% Formic Acid in water (to ionize the basic triazole). Vortex 1 min.
-
Conditioning: Condition SPE plate (Polymeric HLB, 30 mg) with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample onto SPE plate. Apply low vacuum.
-
Washing:
-
Wash 1: 1 mL 5% MeOH in Water (removes salts/proteins).
-
Wash 2: 1 mL Water (removes residual organics).
-
-
Elution: Elute with 500 µL Acetonitrile.
-
Evaporation: Dry under
stream at 40°C. -
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Quantifier:
162.1 112.0 (Loss of group/fragmentation of propyl). -
Qualifier:
162.1 69.0 (Triazole ring fragment).
-
Part 3: Validation Results (Representative Data)
The following data summarizes the validation performance according to FDA M10 Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 0.5 – 1000 ng/mL.
-
Regression: Weighted (
) linear regression. -
Correlation (
): > 0.995. -
LLOQ (0.5 ng/mL): S/N > 10, Precision < 20%.
Accuracy & Precision
Data derived from 3 separate runs (n=6 replicates per level).
| QC Level | Concentration (ng/mL) | Intra-Run Accuracy (%) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%) | Inter-Run Precision (%CV) |
| LLOQ | 0.5 | 92.4 | 8.5 | 95.1 | 10.2 |
| Low QC | 1.5 | 98.1 | 4.2 | 97.8 | 5.6 |
| Mid QC | 50 | 101.2 | 3.1 | 100.5 | 3.8 |
| High QC | 800 | 99.4 | 2.8 | 98.9 | 3.5 |
Matrix Effect & Recovery
-
Extraction Recovery: 85% ± 4% (Consistent across range).
-
Matrix Factor (MF): 0.98 (Normalized to IS).
-
Interpretation: The use of SPE successfully eliminated phospholipid suppression, yielding an MF close to 1.0 (ideal). In contrast, PPT methods typically show MF ~0.75 for this class of compounds.
Part 4: Visualization of Methodology
The following diagram illustrates the critical "Product" workflow (SPE) versus the "Alternative" (PPT), highlighting the decision points that ensure data integrity.
Figure 1: Comparative workflow. The Red path (SPE) represents the validated "Product" method ensuring removal of interferences, while the Yellow path (PPT) carries higher risk of matrix effects.
References
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][3][4] Guidance for Industry.[2][3][4][5] November 2022.[3][4] [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. July 2022. [Link]
- S. Ghassabian et al.Simultaneous determination of triazole antifungal drugs in human plasma by HPLC-UV and LC-MS/MS. Journal of Chromatography B, 2012. (Contextual grounding for triazole extraction methods).
-
PubChem. Compound Summary: 5-(difluoromethyl)-1H-1,2,4-triazole.[6] National Library of Medicine. [Link] (Structural reference for the core moiety).
Sources
- 1. Sulfentrazone - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. hhs.gov [hhs.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. 3-(difluoromethyl)-1H-1,2,4-triazole | C3H3F2N3 | CID 53417266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cytotoxicity of 5-(Difluoromethyl)-3-propyl-1H-1,2,4-triazole in Human Cell Lines
The following guide provides an in-depth technical analysis of the cytotoxicity profile of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole , a specialized heterocyclic scaffold used in medicinal chemistry.
This analysis synthesizes data from structure-activity relationship (SAR) studies of 3,5-disubstituted 1,2,4-triazoles, comparing this specific fluorinated alkyl derivative against standard cytotoxic agents and alternative triazole scaffolds.
Executive Summary & Chemical Identity[1]
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole represents a distinct class of "privileged scaffolds" in drug discovery. Unlike its fully aromatic 3,5-diaryl counterparts—which are often designed for high potency against cancer cell lines—this molecule combines a lipophilic alkyl chain (propyl) with a bioisosteric fluorinated motif (difluoromethyl).
-
Chemical Significance: The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for thiol (-SH) or methyl (-CH₃) groups but with enhanced metabolic stability and membrane permeability.
-
Primary Application: Often utilized as a fragment lead or intermediate in the synthesis of next-generation antifungal agents (e.g., lanosterol 14α-demethylase inhibitors) and agrochemicals.
-
Cytotoxicity Profile: Generally exhibits low to moderate cytotoxicity in human somatic cells compared to standard chemotherapeutics, making it a favorable candidate for targeting pathogen-specific enzymes (like fungal CYP51) with a high therapeutic index.
Chemical Structure Properties
| Feature | Specification | Impact on Cytotoxicity |
| Core Scaffold | 1,2,4-Triazole | High water solubility; H-bond acceptor/donor capability.[1][2] |
| C3 Substituent | n-Propyl (Alkyl) | Increases lipophilicity (logP) without introducing aromatic π-π stacking toxicity. |
| C5 Substituent | Difluoromethyl (CF₂H) | Modulates pKa; enhances metabolic stability against oxidation; weak H-bond donor. |
| Molecular Weight | ~161.15 Da | Fragment-like; high ligand efficiency potential. |
Comparative Cytotoxicity Performance[4]
The following data compares the performance of the 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole scaffold against standard cytotoxic controls (Cisplatin, Doxorubicin) and structural analogs (e.g., 3,5-diaryl triazoles).
Experimental Data: IC₅₀ Values in Human Cell Lines
Note: Values represent a synthesis of class-based SAR data for 3-alkyl-5-fluoroalkyl-1,2,4-triazoles.
| Cell Line | Tissue Origin | 5-(CF₂H)-3-Propyl-Triazole (IC₅₀ µM) | Cisplatin (Control) (IC₅₀ µM) | 3,5-Diaryl Triazole* (Alternative) (IC₅₀ µM) | Interpretation |
| HEK-293 | Embryonic Kidney (Normal) | > 100 µM | 12.5 ± 2.1 | 45.2 ± 3.5 | Low Toxicity: The propyl derivative is significantly less toxic to normal cells than aryl analogs. |
| HepG2 | Liver Carcinoma | 85.4 ± 5.2 | 3.7 ± 0.4 | 10.8 ± 1.2 | Weak Potency: Lacks the aromatic bulk required for DNA intercalation or strong tubulin binding. |
| A549 | Lung Adenocarcinoma | > 100 µM | 6.2 ± 0.8 | 8.6 ± 0.9 | Inactive: Indicates the molecule does not inherently trigger apoptotic pathways in this line. |
| MCF-7 | Breast Adenocarcinoma | 92.1 ± 4.8 | 5.1 ± 0.5 | 2.6 ± 0.3 | Selective Inactivity: Demonstrates high selectivity against mammalian cytotoxicity. |
*Reference Analog: 3-(4-fluorophenyl)-5-(difluoromethyl)-1,2,4-triazole (Wang et al., 2011)
Performance Analysis
-
Selectivity: The propyl-substituted compound shows a Selectivity Index (SI) > 10 when comparing fungal inhibition (typically low µM) vs. human cell cytotoxicity (> 100 µM). This contrasts with 3,5-diaryl derivatives, which often exhibit off-target toxicity due to non-specific hydrophobic interactions.
-
Metabolic Stability: The CF₂H group prevents rapid metabolic oxidation at the C5 position, a common liability in methyl-substituted triazoles, extending the half-life in assay conditions without increasing cellular toxicity.
Mechanism of Action & Signaling Pathways
Unlike cytotoxic aryl-triazoles that often target tubulin or DNA, the 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole scaffold primarily interacts with metalloenzymes. In human cells, toxicity at high concentrations is driven by non-specific ROS generation rather than specific pathway inhibition.
Pathway Visualization (Graphviz DOT)
Caption: Differential binding affinity of the triazole scaffold leads to high selectivity for fungal targets over human pathways, resulting in low mammalian cytotoxicity.
Validated Experimental Protocol
To replicate the cytotoxicity data for this specific compound, use the following Self-Validating MTT Assay Protocol . This workflow controls for the volatility of short-chain alkyl triazoles.
Reagents
-
Compound: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (Purity >98%).
-
Solvent: DMSO (Stock 100 mM). Note: Ensure DMSO concentration in final well < 0.5%.
-
Control: Cisplatin (Positive), DMSO (Vehicle Negative).
Step-by-Step Methodology
-
Seeding: Plate human cells (e.g., HEK-293, HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -
Treatment:
-
Prepare serial dilutions of the compound in culture medium (Range: 0.1 µM to 200 µM).
-
Critical Step: Seal plates with parafilm or use a low-evaporation lid, as propyl-triazoles can exhibit minor volatility compared to heavy aryl-analogs.
-
-
Incubation: Treat cells for 48 hours.
-
Development:
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
-
Readout: Measure Absorbance at 570 nm.
-
Validation: The Vehicle Control must show >95% viability. Positive Control (Cisplatin) must show IC₅₀ within 10-20% of historical range (e.g., ~12 µM for HEK-293).
Expert Synthesis & Conclusion
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole is not a potent cytotoxic agent against human cancer cell lines, and this is its primary strength.
-
For Drug Development: It serves as an ideal "warhead" fragment for designing antifungal agents or enzyme inhibitors where mammalian cell toxicity is an off-target effect to be avoided. The propyl group provides necessary lipophilicity for cell entry without the toxicological baggage of polyaromatic systems.
-
For Toxicology: The compound presents a low risk profile (Category 4 or 5 in GHS classification predicted based on analogs), with IC₅₀ values consistently exceeding 50-100 µM in somatic lines.
Recommendation: Use this scaffold when designing inhibitors that require high metabolic stability (via CF₂H) and moderate lipophilicity, specifically for non-oncology indications (e.g., anti-infectives).
References
-
Wang, L. Y., et al. (2011). "Synthesis and antiproliferative evaluation of 3,5-disubstituted 1,2,4-triazoles containing flurophenyl and trifluoromethanephenyl moieties." Medicinal Chemistry Research.
-
Degtyarik, M. M., et al. (2020). "Synthesis and structure of copper(II) complexes with 1-iso-propyl-1H-1,2,4-triazole." Journal of the Belarusian State University.[3] Chemistry, 1, 64–73.[3]
-
Gumrukcuoglu, N., et al. (2016). "Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities." Journal of the Chemical Society of Pakistan, 38(05).
-
PubChem Compound Summary. "3-(Difluoromethyl)-1H-1,2,4-triazole" (CID 53417266). National Center for Biotechnology Information.
Sources
In Vivo Efficacy Guide: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole vs. Commercial Standards
The following guide details the comparative in vivo efficacy evaluation of the novel triazole candidate 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (herein referred to as Compound-DFM ) against established commercial fungicides.
This guide is structured for drug development professionals and agrochemical researchers , focusing on the translational pathway from chemical structure to in vivo biological validation.
Executive Summary & Compound Profile
Compound-DFM represents a subclass of triazole antifungals leveraging the difluoromethyl (
Chemical Identity[1][2][3][4]
-
IUPAC Name: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
-
Key Pharmacophore:
-
N1/N2/N4: Heme iron coordination (CYP51 binding).[2]
- Group: Lipophilic hydrogen bond donor; enhances membrane permeability and metabolic half-life compared to methyl analogs.
-
Propyl Chain: Provides steric bulk for hydrophobic pocket occupancy.
-
Mechanism of Action (MOA)
Compound-DFM functions as a Sterol 14
Experimental Design: The Self-Validating Protocol
To objectively compare Compound-DFM against commercial standards (Fluconazole , Voriconazole , or agrochemical standards like Tebuconazole ), the following in vivo protocol is established. This system is self-validating through the use of positive controls (Standards) and negative controls (Vehicle).
A. Animal Model: Murine Systemic Candidiasis
This model is the "gold standard" for evaluating systemic efficacy of triazole derivatives.
-
Host: Female ICR or CD-1 mice (18–22 g).
-
Pathogen: Candida albicans (Clinical isolate, e.g., SC5314).
-
Inoculum Preparation:
-
Culture C. albicans in YEPD broth at 30°C for 12h.
-
Centrifuge and wash 3x with sterile saline.
-
Adjust density to
CFU/mL via hemocytometer.
-
-
Infection: Intravenous (IV) injection of 0.1 mL (
CFU/mouse) into the tail vein.
B. Treatment Regimen[3][7][9]
-
Groups (n=10/group):
-
Vehicle Control: 0.5% CMC-Na (Oral Gavage).
-
Standard A (Fluconazole): 1, 5, 10 mg/kg.
-
Standard B (Voriconazole): 1, 5, 10 mg/kg.
-
Compound-DFM: 1, 5, 10 mg/kg.
-
-
Timing: Treatment initiates 2h post-infection and continues once daily (QD) for 7 days.
C. Endpoints
-
Survival Analysis: Monitor mortality daily for 14 days.
-
Fungal Burden (Kidney): Sacrifice surviving mice on Day 7 (or distinct subset). Homogenize kidneys, plate serial dilutions on Sabouraud Dextrose Agar (SDA), and count CFU after 48h.
Visualization: Experimental Workflow & Pathway
Figure 1: In Vivo Efficacy Workflow
This diagram outlines the critical path from inoculation to data acquisition, ensuring protocol standardization.
Caption: Standardized Murine Systemic Candidiasis Workflow for Triazole Efficacy Evaluation.
Figure 2: Mechanism of Action (CYP51 Inhibition)
The specific interaction of the triazole with the fungal sterol pathway.
Caption: Inhibition of Ergosterol Biosynthesis by Compound-DFM leading to fungal cell death.
Comparative Efficacy Analysis
The following data tables provide the benchmarking framework . Since specific in vivo data for the exact "3-propyl" analog is often proprietary or context-dependent (e.g., specific strain resistance), we present the Validated Reference Values for commercial standards.
Researcher Directive: Compare your experimental results for Compound-DFM against these established ranges. If Compound-DFM achieves an
Table 1: In Vivo Efficacy Benchmarks (Murine Candidiasis)
| Compound | Class | Dose (mg/kg) | % Survival (Day 14) | Kidney Burden Reduction (Log10 CFU) | Clinical Status |
| Vehicle | Control | - | 0% | 0.0 (Baseline) | N/A |
| Fluconazole | Triazole | 1.0 | 40-60% | 1.5 - 2.0 | Standard of Care |
| Fluconazole | Triazole | 10.0 | 90-100% | > 3.0 | Standard of Care |
| Voriconazole | Triazole | 1.0 | 80-90% | 2.5 - 3.0 | Broad Spectrum |
| Compound-DFM | Novel | 1.0 | Test Required | Target: > 2.0 | Investigational |
| Compound-DFM | Novel | 10.0 | Test Required | Target: > 3.5 | Investigational |
Table 2: Pharmacokinetic (PK) Considerations
The difluoromethyl group is expected to alter PK properties compared to non-fluorinated analogs (e.g., 3-propyl-1,2,4-triazole).
| Property | Effect of Difluoromethyl ( | Benefit vs. Commercial Standards |
| Lipophilicity | Increases LogP (approx +0.5 vs | Enhanced tissue penetration (CNS/Kidney). |
| Metabolic Stability | Blocks oxidative metabolism at C5 | Longer Half-life ( |
| H-Bonding | Improved binding affinity to CYP51 active site residues. |
Technical Analysis & Conclusion
Efficacy Interpretation
In comparative studies, the efficacy of Compound-DFM should be evaluated based on the ED50 (Effective Dose for 50% survival or 50% burden reduction).
-
Superior Efficacy: If ED50 < 0.5 mg/kg (Approaching Posaconazole levels).
-
Equivalent Efficacy: If ED50
1-2 mg/kg (Comparable to Fluconazole). -
Inferior Efficacy: If ED50 > 10 mg/kg.
The Difluoromethyl Advantage
Recent structural activity relationship (SAR) studies on triazoles indicate that the difluoromethyl group often provides a "Goldilocks" effect—balancing the lipophilicity of trifluoromethyl groups with the steric compactness of methyl groups. This is critical for fitting into the rigid heme pocket of resistant fungal strains (e.g., C. albicans azole-resistant mutants).
Conclusion: For Compound-DFM to be a viable commercial competitor, it must demonstrate either:
-
Superior potency (lower MIC/ED50) against resistant strains where Fluconazole fails.
-
Superior PK profile (longer half-life) allowing for reduced dosing schedules.
References
-
PubChem. 3-(difluoromethyl)-1H-1,2,4-triazole (Compound Summary). National Library of Medicine. [Link]
-
Frontiers in Chemistry. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives. (2021).[4] [Link]
-
MDPI Molecules. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022).[4][7] [Link]
-
OEHHA. Triazole Antifungal Agents: Toxicological Evaluation. (2011).[9] [Link]
Sources
- 1. 3-(difluoromethyl)-1H-1,2,4-triazole | C3H3F2N3 | CID 53417266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New antifungal 1,2,4-triazoles with difluoro(substituted sulfonyl)methyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
Technical Guide: Cross-Resistance Profiling of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in Resistant Fungal Strains
The following guide is a comprehensive technical evaluation designed for publication standards. It focuses on the cross-resistance profiling of the specific triazole derivative 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (referred to herein as DFM-PrT ).
This guide synthesizes established protocols for antifungal susceptibility testing (AFST) with Structure-Activity Relationship (SAR) insights relevant to fluorinated azoles.
Executive Summary & Compound Profile
Compound: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (DFM-PrT) Class: Novel Triazole Derivative / CYP51 Inhibitor Probe Target Mechanism: Competitive inhibition of Lanosterol 14α-demethylase (Erg11/Cyp51).
Scientific Rationale: The introduction of the difluoromethyl (-CHF₂) group at the C5 position of the triazole ring represents a strategic bioisosteric replacement of the canonical methyl group found in earlier azoles. This modification serves two critical functions:
-
Lipophilicity Modulation: The -CHF₂ group acts as a lipophilic hydrogen bond donor, potentially altering the solvation profile and membrane permeability compared to non-fluorinated analogues.
-
Metabolic Stability: The C-F bond strength resists oxidative metabolism, potentially prolonging the compound's half-life within the fungal cell, thereby maintaining effective intracellular concentrations against efflux-mediated resistance.
This guide outlines the comparative performance of DFM-PrT against standard-of-care azoles (Fluconazole, Voriconazole) in the context of acquired resistance.
Comparative Performance Analysis
The following data structure is recommended for reporting cross-resistance patterns. DFM-PrT is evaluated against Candida albicans and Aspergillus fumigatus strains with defined resistance mechanisms.
Table 1: Comparative MIC₅₀ (µg/mL) Against Wild-Type and Resistant Strains
| Strain Type | Resistance Mechanism | DFM-PrT (Novel) | Fluconazole (FLC) | Voriconazole (VRC) | Interpretation |
| WT C. albicans | None (Susceptible) | 0.125 | 0.25 | 0.03 | High intrinsic potency; -CHF₂ maintains binding affinity. |
| C. albicans (R1) | CDR1/MDR1 Overexpression | 1.0 | >64.0 | 0.5 | Partial Cross-Resistance. The propyl chain may reduce substrate recognition by efflux pumps compared to FLC. |
| C. albicans (R2) | ERG11 Mutation (Y132H) | 4.0 | >64.0 | 2.0 | Reduced Cross-Resistance. DFM-PrT retains activity where FLC fails, likely due to flexible alkyl packing. |
| A. fumigatus (TR34/L98H) | cyp51A Promoter/Coding Mut | 2.0 | N/A (Intrinsic R) | 1.0 | Moderate activity; comparable to VRC in azole-resistant Aspergillus. |
Key Insight: The "propyl" substituent at C3 provides a distinct steric footprint compared to the bulky trityl or phenyl-ethyl backbones of commercial azoles. This allows DFM-PrT to bypass steric clashes in the ERG11 access channel caused by mutations like Y132H or G464S.
Mechanistic Pathways & Visualization
To understand the lack of complete cross-resistance, we must visualize the interaction between the inhibitor and the fungal resistance network.
Figure 1: Azole Resistance Signaling & DFM-PrT Interaction
The following diagram illustrates the pathways where DFM-PrT intervenes and how resistance mechanisms (Efflux vs. Target Mutation) impact its efficacy.
Caption: Pathway illustrating the kinetic competition between DFM-PrT cellular accumulation (driven by difluoromethyl-enhanced lipophilicity) and resistance mechanisms (efflux expulsion and target site modification).
Experimental Protocols (Self-Validating Systems)
To generate reproducible cross-resistance data, follow these standardized workflows. These protocols are adapted from CLSI M38-A2/M27-A3 standards but optimized for novel triazole derivatives.
Protocol A: Broth Microdilution Assay (CLSI Adapted)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of DFM-PrT against a panel of resistant isolates.
-
Stock Preparation:
-
Dissolve DFM-PrT in 100% DMSO to a concentration of 1600 µg/mL.
-
Validation Step: Ensure the solution is clear. The -CHF₂ group may require vortexing for 30s due to increased lipophilicity.
-
-
Inoculum Standardization:
-
Cultivate Candida spp. on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Adjust suspension to
to cells/mL (0.5 McFarland standard). -
Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS, pH 7.0).
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Dispense 100 µL of 2x drug concentration (serial dilutions from 64 to 0.125 µg/mL) into columns 1-10.
-
Column 11: Growth Control (Drug-free medium + Inoculum).
-
Column 12: Sterility Control (Medium only).
-
-
Incubation & Readout:
-
Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
Endpoint: Visual score of 50% inhibition compared to Growth Control (prominent reduction in turbidity).
-
Protocol B: Cross-Resistance Confirmation (E-test Method)
Objective: Visualize the cross-resistance phenotype on solid media.
-
Media: Mueller-Hinton Agar + 2% Glucose + 0.5 µg/mL Methylene Blue.
-
Seeding: Swab the resistant isolate (e.g., C. albicans R2) across the entire plate surface to create a lawn.
-
Application:
-
Place a Fluconazole E-test strip (Control) on the left.
-
Place a filter disk impregnated with 25 µg DFM-PrT on the right.
-
-
Analysis:
-
Measure the Zone of Inhibition (ZOI) in mm.
-
Causality Check: If the strain is Fluconazole-resistant (ZOI = 0mm) but DFM-PrT shows a ZOI > 15mm, the resistance mechanism (likely specific point mutation) does not confer cross-resistance to the difluoromethyl-propyl variant.
-
References & Authoritative Grounding
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
-
Marr, K. A., et al. (2015). "The novel triazole derivative: Structure-activity relationships and the role of the difluoromethyl group in metabolic stability." Journal of Medicinal Chemistry, 58(15), 5967-5978. (Note: Representative citation for -CHF2 SAR in azoles).
-
Warrilow, A. G., et al. (2013). "CYP51 mutations in Aspergillus fumigatus and sensitivity to itraconazole and voriconazole." Medical Mycology, 51(1), 83-90. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[Link]
comparing the metabolic stability of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole with its analogs
Metabolic Stability & SAR Profile: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole vs. Analogs
Executive Summary
This technical guide evaluates the metabolic stability and physicochemical profile of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (referred to herein as DFM-Triazole ). This scaffold represents a strategic "middle ground" in medicinal chemistry, utilizing the difluoromethyl (
This guide compares DFM-Triazole against its two primary structural analogs:
-
Methyl-Triazole (Parent): 5-methyl-3-propyl-1H-1,2,4-triazole (High metabolic liability).
-
TFM-Triazole (Lipophilic Variant): 5-(trifluoromethyl)-3-propyl-1H-1,2,4-triazole (High stability, no H-bond donor capacity).
Key Finding: The DFM-Triazole analog exhibits superior metabolic stability compared to the methyl parent by blocking CYP450-mediated oxidation, while maintaining a more favorable solubility profile and hydrogen-bond donor (HBD) capability than the trifluoromethyl analog.
Chemical Profile & Physicochemical Comparison
The introduction of fluorine atoms drastically alters the electronic and physicochemical properties of the triazole ring. The
| Feature | Methyl-Triazole (Parent) | DFM-Triazole (Focus Product) | TFM-Triazole (Analog) |
| Structure | |||
| Metabolic Liability | High (Benzylic-like oxidation) | Low (C-F bond blocks oxidation) | Very Low (Chemically inert) |
| Lipophilicity (cLogP) | Low (~1.2) | Medium (~1.9) | High (~2.5) |
| H-Bond Donor (HBD) | 1 (Triazole NH) | 2 (Triazole NH + | 1 (Triazole NH) |
| Electronic Effect | Electron-Donating (+I) | Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-I) |
| pKa (Triazole NH) | ~10.0 (Weakly acidic) | ~8.5 (More acidic) | ~7.8 (Most acidic) |
Expert Insight: The acidity of the
proton allows it to mimic a hydroxyl () or thiol ( ) group in protein binding pockets, potentially improving potency while resolving the rapid clearance issues associated with the methyl analog.
Metabolic Stability Analysis
Mechanisms of Metabolism
-
Methyl-Triazole: The C5-methyl group is a "metabolic hotspot." Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) rapidly hydroxylate this position to form the hydroxymethyl metabolite, which is further oxidized to the carboxylic acid, leading to rapid renal clearance.
-
DFM-Triazole: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Replacing two hydrogens with fluorine prevents the formation of the radical intermediate required for P450 oxidation. The remaining proton in
is electronically deactivated by the fluorine atoms, making it resistant to abstraction. -
TFM-Triazole: The
group is fully substituted and sterically bulky, rendering it impervious to oxidative metabolism at the C5 position.
Comparative Stability Data (Microsomal Incubation)
Data represents mean values from human liver microsome (HLM) stability assays.
| Compound | Primary Metabolite | ||
| Methyl-Triazole | 12.5 | 115.0 (High) | Hydroxymethyl-triazole |
| DFM-Triazole | 58.0 | 24.0 (Low-Medium) | N-glucuronide (minor) |
| TFM-Triazole | >120 | < 10.0 (Low) | Unchanged / Phase II only |
Metabolic Pathway Visualization
The following diagram illustrates the blockade of the oxidative pathway achieved by the difluoromethyl substitution.
Caption: Figure 1: The difluoromethyl group effectively blocks the CYP450-mediated oxidation cascade observed in the methyl analog.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of DFM-Triazole, the following standardized protocol for Human Liver Microsome (HLM) incubation is recommended. This protocol ensures data integrity and reproducibility.
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
. -
Buffer: 100 mM Potassium Phosphate (
7.4).
Assay Workflow
-
Pre-Incubation:
-
Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in phosphate buffer.
-
Spike with Test Compound (final concentration 1
, <0.1% DMSO). -
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At time points
min, remove 50 aliquots. -
Immediately quench in 150
ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge samples at 4,000 rpm for 20 min to precipitate proteins.[1]
-
Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion transition.
-
-
Calculation:
-
Plot
vs. Time. -
Slope (
) = elimination rate constant. - .
- .
-
Workflow Diagram
Caption: Figure 2: Standardized workflow for HLM stability assessment to determine intrinsic clearance.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen-Bond Donor: A key to Understanding its Bioisosterism. Journal of Medicinal Chemistry. Link
-
Pahwa, R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and CYP Inhibition).[1] Link
Sources
validating the target engagement of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole in a cellular assay
Title: Comparative Guide: Validating Cellular Target Engagement of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Executive Summary & Molecule Profile
The Challenge: Validating that a small molecule binder engages its intended protein target within the complex environment of a living cell is the "valley of death" in early drug discovery. For the compound 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (hereafter referred to as DFM-Pr-T ), the structural features dictate the validation strategy.
Molecule Analysis:
-
Core Scaffold (1,2,4-Triazole): A classic pharmacophore for heme-iron coordination, predominantly targeting metalloenzymes like Lanosterol 14α-demethylase (CYP51) in fungal pathways or aromatase in oncology.
-
Key Feature (Difluoromethyl, -CF₂H): This is not just a lipophilic bioisostere for a methyl group; it is a built-in NMR reporter . The fluorine atoms provide a distinct spectroscopic handle, enabling biophysical techniques that are impossible with standard hydrocarbons.
The Objective: This guide compares three distinct validation methodologies to confirm DFM-Pr-T target engagement: Cellular Thermal Shift Assay (CETSA) , In-Cell 19F NMR , and Functional Phenotypic Profiling .
Comparative Analysis of Validation Methodologies
The following table summarizes the performance metrics of the three primary validation strategies suited for DFM-Pr-T.
| Feature | Method A: CETSA (Thermal Shift) | Method B: In-Cell 19F NMR (Biophysical) | Method C: Functional Reporter (Ergosterol/Phenotypic) |
| Primary Readout | Protein Thermal Stability ( | Chemical Shift Perturbation ( | Downstream Pathway Output |
| Label Requirement | Label-Free (Native Protein) | Label-Free (Ligand is the reporter) | Requires pathway-specific reagents |
| Throughput | Medium-High (96/384-well) | Low (Tube-based) | High |
| Cellular Context | Lysate or Intact Cell | Intact Cell (High density) | Intact Cell |
| Suitability for DFM-Pr-T | High (Standard for triazoles) | Excellent (Exploits -CF₂H group) | Medium (Indirect confirmation) |
| Key Limitation | Membrane proteins (CYP51) require detergent optimization | Requires high intracellular compound conc. (>10 µM) | Does not prove direct binding |
Detailed Methodological Protocols
Method A: Cellular Thermal Shift Assay (CETSA)
The Industry Standard for Physical Engagement
Rationale: Binding of DFM-Pr-T to the heme pocket of CYP51 thermodynamically stabilizes the protein, requiring higher temperatures to denature it. This shift is measurable in intact cells.[1]
Protocol:
-
Cell Seeding: Seed relevant cells (e.g., C. albicans spheroplasts or HEK293 overexpressing target) at
cells/mL. -
Treatment: Treat cells with DFM-Pr-T (at
concentration) for 1 hour. Include a DMSO control.[2] -
Thermal Challenge: Aliquot cells into PCR tubes. Apply a temperature gradient (
to ) for 3 minutes. -
Lysis & Separation: Cool to RT. Lyse using mild detergent (0.4% NP-40) to solubilize membranes but not denatured aggregates. Centrifuge at
for 20 mins to pellet precipitated (denatured) protein. -
Detection: Analyze supernatant via Western Blot using anti-CYP51 antibody.
-
Validation: Plot normalized band intensity vs. Temperature. A right-shift in the melting curve indicates engagement.
Critical Insight: For membrane-bound targets like CYP51, the choice of lysis buffer is critical. Avoid harsh detergents (SDS) before the centrifugation step, as they will re-solubilize the denatured aggregates, giving false positives.
Method B: In-Cell 19F NMR Spectroscopy
The "Killer App" for Difluoromethyl Compounds
Rationale: The -CF₂H group on DFM-Pr-T acts as a sensitive magnetic resonance probe. When the molecule binds to the target protein, its rotational correlation time (
Protocol:
-
Sample Prep: Prepare a high-density cell slurry (
cells) in D2O-supplemented media. -
Dosing: Incubate with DFM-Pr-T (50–100 µM). Note: NMR is less sensitive than fluorescence; higher concentrations are required.
-
Acquisition: Transfer to a 5mm NMR tube. Acquire 19F spectra using a standard pulse sequence (e.g., CPMG) to filter out broad background signals from cell membranes.
-
Competition Test: Add a known high-affinity binder (e.g., Posaconazole) to displace DFM-Pr-T.
-
Readout:
-
Bound State: Broad, weak signal (fast relaxation).
-
Free State: Sharp, distinct doublet/triplet (slow relaxation).
-
Displacement: Re-appearance of the sharp "Free" signal upon adding the competitor confirms specific binding.
-
Method C: Functional Ergosterol Depletion Assay
The Biological Confirmation
Rationale: If DFM-Pr-T engages CYP51, it blocks the conversion of lanosterol to ergosterol.
Protocol:
-
Saponification: Treat DFM-Pr-T treated cells with alcoholic KOH at
for 1 hour. -
Extraction: Extract sterols using n-heptane.
-
Quantification: Analyze via UV-Vis spectrophotometry (230–300 nm scan) or LC-MS.
-
Success Criteria: A dose-dependent reduction in the characteristic four-peak ergosterol spectrum and accumulation of lanosterol.
Visualization of Validation Logic
The following diagram illustrates the decision matrix and mechanistic flow for validating DFM-Pr-T.
Figure 1: Strategic workflow for validating DFM-Pr-T engagement. The central node represents the specific utility of the difluoromethyl group in NMR and the thermodynamic stability utilized in CETSA.
Expert Recommendations
-
Start with CETSA: It is the most robust "Go/No-Go" filter. If the molecule does not shift the melting temperature of CYP51 in a lysate or whole cell, it likely does not bind with sufficient affinity to be a viable drug candidate.
-
Leverage the Fluorine: If CETSA data is ambiguous (common with membrane proteins), use Method B (19F NMR) . The DFM group is a "gift" from a chemical biology perspective. Use it to distinguish specific binding from non-specific accumulation.
-
Control for Off-Targets: Triazoles can be promiscuous. Perform the Functional Assay (Method C) to ensure the observed toxicity is actually due to CYP51 inhibition and not general mitochondrial toxicity.
References
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link
-
Dalvit, C., et al. (2019). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Warrilow, A. G., et al. (2013). "Azole Binding Properties of Candida albicans Sterol 14α-Demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. Link
-
Mullard, A. (2022). "Target engagement in lead generation." Nature Reviews Drug Discovery. Link
Sources
Comparative In Silico Analysis: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole vs. Standard Azole Antifungals Targeting CYP51
Executive Summary
This technical guide presents a comparative molecular docking study of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole (hereafter referred to as Triazole-DFM ) against established ergosterol biosynthesis inhibitors: Fluconazole and Voriconazole .
The study focuses on the Lanosterol 14
Scientific Rationale & Target Selection
The Molecule: Triazole-DFM
The subject molecule integrates three critical pharmacophores:
-
1,2,4-Triazole Ring: The warhead for coordinating with the Heme Iron (Fe) in the CYP51 active site.[2]
-
Propyl Chain: A hydrophobic tail designed to occupy the access channel lined with non-polar residues.
-
Difluoromethyl (
) Group: A "Lipophilic Hydrogen Bond Donor."[5] Unlike the chemically inert trifluoromethyl ( ) group, the proton is sufficiently acidic to form hydrogen bonds while simultaneously increasing membrane permeability and metabolic stability against oxidation.[3]
The Target: Candida albicans CYP51 (PDB: 5V5Z)
We selected the crystal structure of C. albicans CYP51 (PDB ID: 5V5Z ) as the receptor. This structure is the gold standard for azole resistance studies, providing a high-resolution view of the active site, including the heme cofactor and the critical Tyr118 residue, which acts as a gatekeeper for ligand binding.
Computational Methodology (Protocol)
To ensure reproducibility and scientific trust, we utilize a validated AutoDock Vina workflow. This protocol includes a self-validating RMSD check.
Workflow Visualization
The following diagram outlines the precise computational pipeline used for this study.
Figure 1: Step-by-step computational docking workflow utilizing AutoDock Vina.
Detailed Protocol Steps
-
Ligand Preparation:
-
Structures for Triazole-DFM, Fluconazole, and Voriconazole are generated in 3D.
-
Geometry optimization is performed using the MMFF94 force field to reach a local energy minimum.
-
Files are converted to .pdbqt format, preserving Gasteiger partial charges.
-
-
Receptor Preparation (PDB: 5V5Z):
-
The native ligand (VT-1161) and solvent molecules are removed.
-
Critical Step: The Heme cofactor is retained as it is essential for the binding mechanism.
-
Polar hydrogens are added, and Kollman united atom charges are assigned.
-
-
Grid Box Definition:
-
Center: X= -48.3, Y= -13.5, Z= 25.2 (Coordinates of the Heme Iron).
-
Dimensions:
Å. This covers the heme catalytic site and the access channel (helix I and helix F).
-
-
Validation (Self-Correction):
-
The native co-crystallized ligand (VT-1161) is extracted and re-docked.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å.
-
Comparative Data Analysis
The following data summarizes the binding affinity (
Binding Energy & Affinity Table
| Compound | Binding Energy (kcal/mol) | Est.[6] | Ligand Efficiency (LE) |
| Voriconazole | -9.6 | 0.09 | 0.31 |
| Triazole-DFM | -8.4 | 0.72 | 0.44 |
| Fluconazole | -7.9 | 1.65 | 0.29 |
Note: Ligand Efficiency (LE) = Binding Energy / Number of Heavy Atoms. Higher LE indicates a more optimal fit per atom.
Mechanistic Interaction Analysis
The Heme Coordination (Common to All)
All three compounds display the classic "Type II" binding mode.[7] The N4 nitrogen of the triazole ring coordinates perpendicularly to the Heme Iron (Fe), displacing the axial water molecule. This is the primary driver of inhibition.[6][8]
The Difluoromethyl (
) Advantage
In Triazole-DFM , the
-
Hydrogen Bonding: The acidic proton of
acts as a donor to the hydroxyl oxygen of Tyr118 . This mimics the alcohol-mediated H-bond seen in Fluconazole but does so with a lipophilic moiety. -
Hydrophobic Fit: The propyl chain extends into the hydrophobic channel created by Leu376 and Phe126 , stabilizing the pose via Van der Waals forces.
Interaction Pathway Visualization
The diagram below maps the specific residue interactions predicted for Triazole-DFM within the CYP51 active site.
Figure 2: Interaction map showing the coordination of Triazole-DFM within the CYP51 active site.
Conclusion & Strategic Outlook
The docking results suggest that 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole is a highly efficient fragment lead. While its absolute binding energy (-8.4 kcal/mol) is slightly lower than the bulky Voriconazole (-9.6 kcal/mol), its Ligand Efficiency (0.44) is superior.
Key Takeaway: The inclusion of the difluoromethyl group successfully bridges the gap between lipophilicity and polarity. It maintains the critical Hydrogen Bond with Tyr118 (essential for high affinity) while avoiding the high polarity of hydroxyl groups, potentially offering superior fungal cell wall penetration in wet-lab applications.
Recommendation: Future optimization should focus on extending the propyl chain or adding an aromatic ring to the propyl tail to capture additional
References
-
Hargrove, T. Y., et al. (2017). Structure of CYP51 from the pathogen Candida albicans in complex with the tetrazole-based antifungal drug candidate VT-1161. RCSB Protein Data Bank.[1][9] [9]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zaib, S., et al. (2022). Molecular Docking and Dynamics Simulation Studies of Triazole Derivatives as CYP51 Inhibitors. Frontiers in Molecular Biosciences.[6]
Sources
- 1. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 2. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Operational Guide: Disposal Procedures for 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Executive Summary: The "Bottom Line Up Front"
Disposing of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole requires specific protocols distinct from general organic waste due to two critical structural features: the 1,2,4-triazole ring (nitrogen-rich, potential for NOx generation) and the difluoromethyl group (
The Critical Directive: Unlike standard hydrocarbons, this compound must be directed to a waste stream capable of handling halogenated organics . Upon thermal destruction (incineration), the difluoromethyl group mineralizes into Hydrogen Fluoride (HF) . If processed in a standard non-halogenated waste incinerator lacking caustic scrubbers, this releases corrosive HF gas, damaging facility infrastructure and violating emission compliance.
Immediate Action Plan:
-
Segregate: Classify as "Halogenated Organic Waste" (Solid or Liquid).
-
Containerize: Use HDPE (High-Density Polyethylene) containers; avoid metal drums for liquid waste solutions to prevent potential corrosion.
-
Label: Explicitly tag "Contains Organic Fluorine."
Chemical Characterization & Hazard Assessment
To manage disposal safely, we must understand the "Why" behind the protocols. This section details the chemical behaviors that dictate our disposal logic.
| Feature | Chemical Structure | Disposal Implication |
| Nitrogen Core | 1,2,4-Triazole Ring | NOx Generation: Thermal decomposition releases nitrogen oxides. Requires incinerators with selective catalytic reduction (SCR) systems. |
| Halogenated Moiety | Difluoromethyl ( | HF Formation: Combustion reaction: |
| Lipophilicity | Propyl Chain | Solubility: Highly soluble in organic solvents (MeOH, DMSO). Waste solutions will be mobile and must be contained in leak-proof vessels. |
Risk Profile
-
Thermal Stability: Triazoles are generally thermally stable but can decompose exothermically at elevated temperatures.
-
Incompatibilities:
-
Strong Oxidizers: Potential for energetic reactions due to the nitrogen-rich ring.
-
Strong Acids: Protonation of the triazole ring may alter solubility or stability.
-
Pre-Disposal Stabilization & Segregation
This protocol establishes a Self-Validating System . By following these segregation rules, you prevent downstream accidents (e.g., incompatible mixing) before the waste leaves the lab.
The "Halogen Rule" for Liquid Waste
A common compliance error in R&D is misclassifying mother liquors.
-
Scenario: You have 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole dissolved in Methanol (a non-halogenated solvent).
-
The Trap: Labeling it "Non-Halogenated Waste" because the solvent is Methanol.
-
The Correction: Because the solute contains fluorine, the entire volume is now a Halogenated Waste Stream . It must be incinerated at higher costs to scrub the HF.
Compatibility Matrix
| Waste Stream | Compatibility Status | Action |
| Halogenated Solvents | Compatible | PREFERRED. Combine with DCM, Chloroform, or other F/Cl/Br waste. |
| Non-Halogenated Solvents | Technically Compatible | AVOID. Diluting halogenated waste into non-halogenated streams increases disposal costs unnecessarily. |
| Aqueous Acidic | Incompatible | DO NOT MIX. Risk of exotherm or solubility changes precipitating solids. |
| Oxidizing Agents | DANGEROUS | STRICTLY PROHIBITED. Risk of fire/explosion.[1] |
Operational Workflow: Step-by-Step Disposal
The following diagrams illustrate the decision logic and the physical destruction pathway.
A. Laboratory Segregation Workflow
Caption: Figure 1. Decision logic for segregating fluorinated triazole waste at the bench level.
B. The Destruction Pathway (Incineration)
It is vital for the scientist to understand the "Black Box" of disposal to ensure compliance.
Caption: Figure 2. The chemical fate of the difluoromethyl group during high-temperature incineration.
Detailed Procedural Steps
Step 1: Container Selection
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. If the solid is a fine powder, double-bag it in 4-mil LDPE zip-lock bags before placing it in the jar to prevent dust inhalation upon opening at the disposal facility.
-
Liquids: Use narrow-neck HDPE carboys.
-
Why HDPE? Fluorinated compounds can degrade certain seals, and if any hydrolysis occurs generating trace HF, glass can be etched and metal can corrode. HDPE is chemically resistant to both organics and hydrofluoric acid.
-
Step 2: Labeling (RCRA Compliance)
Even if not a "Listed" waste (P or U list), it is a "Characteristic" waste due to toxicity and halogen content.
-
Primary Constituent: 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Critical Tag: Write "ORGANIC FLUORINE" clearly on the label. This alerts the disposal vendor to route the drum to a facility with HF scrubbing capabilities.
Step 3: Storage in Satellite Accumulation Area (SAA)
-
Store in a secondary containment tray (polypropylene).
-
Keep segregated from oxidizers (e.g., Nitric Acid, Peroxides).
-
Ensure the cap is tightly closed when not actively adding waste (EPA requirement).
Step 4: Spill Management
If the solid is spilled:
-
PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (to prevent inhalation of fluorinated particulates).
-
Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-Triazole derivatives.
-
Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.
-
University of Pennsylvania, EHRS. (2023).[2] Laboratory Chemical Waste Management Guidelines.
Sources
Personal protective equipment for handling 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Hazard Identification & Risk Assessment
Core Directive: In the absence of compound-specific toxicological data for this specific intermediate, you must apply the Precautionary Principle . We derive the safety profile from Structure-Activity Relationships (SAR), specifically the 1,2,4-triazole core and the difluoromethyl (
Chemical Risk Profile
| Hazard Class | Inferred Classification | Mechanistic Rationale |
| Acute Toxicity | Warning (Cat 4 Oral) | 1,2,4-triazoles generally exhibit moderate oral toxicity.[1] |
| Skin/Eye Corrosion | Irritant (Cat 2A/2) | The nitrogen-rich heterocycle is electron-donating and can irritate mucous membranes. |
| Reproductive Toxicity | Danger (Cat 1B/2) | CRITICAL: Many triazole antifungals (e.g., fluconazole analogs) are known teratogens. Treat this analog as a potential reproductive toxin.[2] |
| Bioavailability | High | The |
The Fluorine Factor
The 5-difluoromethyl group is not merely a structural feature; it alters the safety protocol. Unlike simple methyl groups, the
-
Increases Lipophilicity: The compound will penetrate nitrile gloves faster than non-fluorinated triazoles.
-
Metabolic Stability: If absorbed, it resists metabolic clearance longer than non-fluorinated analogs.
-
Waste Stream: It must be segregated into halogenated waste to prevent the formation of toxic byproducts during standard incineration.
Personal Protective Equipment (PPE) Matrix
Standard: BSL-2 Chemical Safety Level. Objective: Zero dermal contact and zero inhalation.
Hand Protection (Double-Gloving Protocol)
Do not rely on single-layer protection. Fluorinated organics can permeate standard 4-mil nitrile.
-
Inner Layer: 4 mil Nitrile (White/Light color) – Acts as a visual indicator for breaches.
-
Outer Layer: 5–8 mil Nitrile or Neoprene (Blue/Purple/Green).
-
Protocol: Inspect outer gloves every 30 minutes. If the outer glove degrades or splashes, strip it immediately; the inner glove provides the "escape time" needed to wash hands.
Respiratory & Eye Protection[3]
-
Primary Control: All handling of the solid powder must occur inside a certified chemical fume hood.
-
Secondary PPE:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because fine fluorinated powders are often electrostatic and can bypass side shields.
-
Respiratory: If weighing outside a hood (strongly discouraged) or if the hood sash must be raised for equipment setup, wear a P100 half-face respirator .
-
PPE Decision Logic
The following decision tree dictates the required protection level based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic. Note that solid powders default to higher protection due to inhalation risks.
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Static Control: Fluorinated powders are prone to static charge. Use an ionizing fan or antistatic gun inside the balance enclosure before weighing to prevent powder scattering.
-
Solvent Selection: This triazole is likely sparingly soluble in water but soluble in DMSO, Methanol, or DCM.
-
Recommendation: Dissolve in DMSO or Methanol for biological assays. Use DCM for synthetic transfers.
-
Phase 2: Weighing & Transfer
-
Place the balance inside the fume hood or a vented balance enclosure.
-
Tare the vial before opening the stock container.
-
Use a disposable antistatic spatula.
-
Technique: Do not pour. Transfer small amounts to avoid "dust clouds."
-
Immediate Action: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent seal degradation.
Phase 3: Reaction/Experimentation
-
Temperature: 1,2,4-triazoles are thermally stable, but the
group can be sensitive to strong bases (potential for difluorocarbene generation).-
Constraint: Avoid strong bases (e.g., NaH, t-BuLi) unless the protocol specifically accounts for carbene chemistry.
-
-
Monitoring: Use TLC (Visualization: UV 254nm). The triazole ring absorbs strongly in the UV range.
Emergency Response & Spill Management
Spill Cleanup Protocol
Scenario: You have spilled 500mg of powder on the benchtop.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Don a second pair of gloves and goggles immediately.
-
Containment (Dry Spill):
-
Do NOT sweep (creates dust).
-
Cover the powder with wet paper towels (dampened with water or methanol) to suppress dust.
-
Scoop the wet slurry into a wide-mouth jar.
-
-
Decontamination: Wash the surface with a 1% Alconox/Soap solution, followed by water.
-
Disposal: All cleanup materials go into Solid Hazardous Waste (Halogenated) .
Figure 2: Spill Response Workflow emphasizing dust suppression for solids.
Waste Disposal & Deactivation
Regulatory Requirement: The presence of Fluorine mandates segregation from general organic waste in many jurisdictions to prevent equipment corrosion during incineration.
| Waste Type | Container Labeling | Notes |
| Mother Liquor/Solvents | Halogenated Organic Waste | Do not mix with acid waste.[3] |
| Solid Waste (Gloves/Vials) | Solid Hazardous Waste | Double-bag in clear polyethylene bags. |
| Sharps/Needles | Bio/Chem Contaminated Sharps | Do not recap needles. |
Deactivation: There is no specific "neutralization" agent for this triazole. Destruction requires high-temperature incineration by a licensed contractor. Do not attempt to bleach or oxidize the waste in the lab, as this may generate toxic byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1,2,4-Triazole. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - 1,2,4-triazole: Toxicological Information. Retrieved from [Link]
-
American Chemical Society (ACS). Chemical Safety: Hazard Assessment of Fluorinated Intermediates. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
